TCO-C3-PEG3-C3-amine
Description
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O5/c20-10-6-12-23-14-16-25-17-15-24-13-7-11-21-19(22)26-18-8-4-2-1-3-5-9-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCIHUBGBBHCSO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCCOCCOCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCO-C3-PEG3-C3-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical structure, properties, and applications of TCO-C3-PEG3-C3-amine, a versatile heterobifunctional linker for advanced bioconjugation.
This compound is a key reagent in the field of bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a trans-cyclooctene (TCO) group, a highly reactive dienophile for bioorthogonal click chemistry, and a primary amine for covalent attachment to various biomolecules.[1][3] A hydrophilic polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.
Core Properties and Chemical Structure
The unique architecture of this compound dictates its utility in creating complex biomolecular conjugates. The terminal primary amine allows for straightforward conjugation to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. The TCO moiety enables highly efficient and specific ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This reaction is notable for its rapid kinetics and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.
Chemical Structure:
-
IUPAC Name: (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
-
Molecular Formula: C₁₉H₃₆N₂O₅
-
CAS Number: 2028288-77-7
Physicochemical and Reactivity Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 372.51 g/mol | |
| Exact Mass | 372.2624 | |
| Elemental Analysis | C: 61.26%, H: 9.74%, N: 7.52%, O: 21.47% | |
| Purity | >90% (typical) | |
| Storage (Short-term) | 0 - 4 °C (days to weeks) | |
| Storage (Long-term) | -20 °C (months to years) | |
| Shipping Condition | Ambient temperature |
Note on Stability: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage at -20°C is recommended to maintain its reactivity.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound in bioconjugation.
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Biomolecule via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group on a biomolecule (e.g., a protein) with EDC and NHS, followed by conjugation to the primary amine of this compound.
Materials:
-
Biomolecule with a carboxyl group (e.g., protein)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column
Procedure:
-
Biomolecule Preparation: Dissolve the carboxyl-containing biomolecule in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the biomolecule solution. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the biomolecule.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Dissolve this compound in a minimal amount of an organic solvent like DMSO and immediately add it to the activated biomolecule solution. A 10- to 20-fold molar excess of the TCO linker over the biomolecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: TCO-Tetrazine Click Chemistry for Bioconjugation
This protocol outlines the reaction between a TCO-functionalized biomolecule (prepared as in Protocol 1) and a tetrazine-labeled molecule.
Materials:
-
TCO-functionalized biomolecule
-
Tetrazine-labeled molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.
-
Click Reaction:
-
Mix the two solutions. A 1.5- to 5-fold molar excess of the tetrazine-labeled molecule is often used to ensure complete reaction of the TCO-functionalized biomolecule.
-
Incubate for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (if necessary): If unreacted tetrazine-labeled molecule needs to be removed, purification can be performed using size-exclusion chromatography or dialysis.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: General workflow for Antibody-Drug Conjugate (ADC) formation via click chemistry.
References
The Lynchpin of Bioorthogonal Ligation: A Technical Guide to TCO-C3-PEG3-C3-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of TCO-C3-PEG3-C3-amine, a pivotal reagent in the field of click chemistry. We will explore its role in bioorthogonal reactions, provide quantitative data on its performance, and present detailed experimental protocols for its application.
The this compound linker is a heterobifunctional molecule designed for the elegant and efficient conjugation of biomolecules. It features a trans-cyclooctene (TCO) group, the reactive moiety for click chemistry, and a terminal amine group, which allows for initial covalent attachment to a molecule of interest. A hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1][2][3]
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The click chemistry functionality of this compound is centered on the reaction of its TCO group with a tetrazine (Tz). This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[4][5] This ligation is prized for its exceptionally fast kinetics, high specificity, and its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.
The mechanism can be broken down into two key steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich double bond of the trans-cyclooctene (the dienophile). This initial cycloaddition forms a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction's irreversibility and results in the formation of a stable dihydropyridazine product.
The sole byproduct of this reaction is nitrogen gas, highlighting the clean and biocompatible nature of this ligation.
Quantitative Data: Reaction Kinetics
The TCO-tetrazine ligation is renowned for its rapid kinetics, characterized by second-order rate constants (k₂) that are among the highest for any bioorthogonal reaction. This allows for efficient labeling at low concentrations, which is critical for in vivo applications. The table below summarizes key kinetic data for TCO-tetrazine reactions.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO - Tetrazine | Up to 10⁶ | Aqueous Media |
| TCO - Tetrazine | 800 - 30,000 | Typical Range |
| TCO (axial isomer) - Tetrazine | ~150x faster than equatorial isomer | - |
| TCO - 3-methyl-1,2,4,5-tetrazine | ~1,000 | - |
| TCO - Tetrazine | ~2,000 | 9:1 Methanol/Water |
Note: The specific rate constant can be influenced by the substituents on both the TCO and the tetrazine, as well as the solvent conditions.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and the subsequent TCO-tetrazine ligation.
Protocol 1: Labeling a Protein with this compound via NHS Ester Chemistry
This protocol describes the initial step of attaching the TCO moiety to a protein using the amine functionality of the linker. This requires converting the amine to a more reactive species or, more commonly, reacting the amine on the linker with an activated protein. For this example, we will assume the protein has been functionalized with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column
Methodology:
-
Prepare Protein Solution: Dissolve the protein-NHS ester in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare TCO Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted TCO linker using a desalting column or dialysis.
-
Confirmation: Confirm labeling using mass spectrometry or other appropriate analytical techniques.
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).
Materials:
-
TCO-labeled protein in a suitable buffer (e.g., PBS)
-
Tetrazine-functionalized molecule
-
DMSO or DMF for preparing the tetrazine stock solution
Methodology:
-
Prepare Reactant Solutions:
-
The TCO-labeled protein should be in a suitable reaction buffer at a known concentration.
-
Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF.
-
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the solution of the TCO-labeled protein. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine is often used. For protein-protein conjugations, equimolar amounts can be used.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the resulting conjugate can be purified by size-exclusion chromatography or other suitable methods to remove any unreacted tetrazine.
Protocol 3: Determination of Reaction Kinetics by UV-Vis Spectrophotometry
This protocol describes how to determine the second-order rate constant of a TCO-tetrazine reaction.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS)
-
UV-Vis spectrophotometer
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine reactants in the desired reaction buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of the tetrazine at its λmax (typically around 510-550 nm).
-
Reaction Initiation: To establish pseudo-first-order conditions, mix the tetrazine solution with a large excess (at least 10-fold) of the TCO solution directly in a cuvette.
-
Data Acquisition: Immediately begin recording the absorbance decay over time. The reaction is typically complete within seconds to minutes.
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
References
TCO-C3-PEG3-C3-amine solubility and stability
An In-depth Technical Guide on the Solubility and Stability of TCO-C3-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker used in bioconjugation. Understanding these properties is critical for the successful design and execution of experiments in drug development and other research applications.
Physicochemical Properties
This compound is a molecule that incorporates a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine. The TCO moiety allows for rapid and specific reaction with tetrazine-functionalized molecules via "click chemistry," while the amine group can be used for conjugation to molecules bearing carboxylic acids or activated esters. The hydrophilic PEG spacer is intended to improve aqueous solubility and provides a flexible linkage.
| Property | Value | Source(s) |
| Molecular Formula | C19H36N2O5 | [1][2][3][4][5] |
| Molecular Weight | ~372.51 g/mol | |
| CAS Number | 2028288-77-7 | |
| Appearance | Solid powder or colorless to slightly yellow oil | |
| Purity | >90-96% (typically assessed by HPLC) |
Solubility Profile
The solubility of this compound is a key factor in its handling and application in aqueous buffers commonly used for biological experiments.
Qualitative Solubility in Organic Solvents
This compound is readily soluble in a range of common organic solvents. This is useful for preparing high-concentration stock solutions.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chloroform | Soluble |
Aqueous Solubility
While the PEG3 spacer enhances water solubility, achieving high concentrations in purely aqueous solutions can be challenging due to the hydrophobic nature of the TCO moiety. For most applications, a two-step dissolution procedure is recommended: first, dissolve the compound in a water-miscible organic solvent (like DMSO) to create a high-concentration stock solution, and then dilute this stock solution into the desired aqueous buffer.
Stability Profile
The stability of this compound is primarily dictated by the chemical stability of the TCO ring. The primary degradation pathway is the isomerization of the high-energy trans-cyclooctene to the more stable and significantly less reactive cis-cyclooctene (CCO).
Storage and Handling
Proper storage is crucial to maintain the reactivity of the compound.
| Condition | Recommendation | Source(s) |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark | |
| Long-term Storage (months to years) | -20°C, dry and dark (desiccate) | |
| Stock Solutions | Aliquot and store at -20°C for up to one month | |
| Shipping | Generally stable at ambient temperature for a few weeks |
Chemical Stability and Isomerization of the TCO Moiety
The isomerization of TCO to CCO can be accelerated by several factors:
-
Thiols: The presence of thiol-containing molecules, such as dithiothreitol (DTT) or glutathione, can promote the isomerization of TCO.
-
Serum Proteins: Copper-containing proteins in serum have been shown to catalyze the isomerization of TCO. In one study, TCO almost completely converted to its cis-isomer within 7 hours in 50% fresh mouse serum at 37°C.
-
pH: While less documented for this specific molecule, the stability of related compounds can be pH-dependent.
More stable TCO derivatives, such as cis-dioxolane-fused trans-cyclooctenes (d-TCO), have been developed and show greater resistance to isomerization compared to more strained versions like s-TCO.
Experimental Protocols
The following are general protocols that can be adapted to quantify the solubility and stability of this compound in a user-defined system.
Protocol 1: Determining Aqueous Solubility via PEG Precipitation
This method provides an estimate of the apparent solubility of a molecule in a specific buffer by inducing precipitation with polyethylene glycol (PEG).
Principle: PEG acts as a "molecular crowder," effectively reducing the amount of free water available to solvate the molecule of interest, thus inducing precipitation at concentrations related to its intrinsic solubility.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
High-concentration PEG solution (e.g., 40% w/v PEG 6000 in the buffer of interest)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of dilutions of the PEG stock solution in the aqueous buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
In separate tubes, mix the TCO-amine solution with the different concentrations of PEG solution.
-
Allow the mixtures to equilibrate (e.g., incubate for 1 hour at room temperature).
-
Centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant.
-
Quantify the concentration of the TCO-amine remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or RP-HPLC).
-
Plot the logarithm of the measured solubility against the percentage of PEG.
-
Extrapolate the linear portion of the curve to 0% PEG to estimate the apparent solubility in the absence of the precipitant.
Protocol 2: Assessing Stability via RP-HPLC
This protocol allows for the quantification of the degradation of this compound over time by separating the trans-isomer from the cis-isomer and other degradation products.
Objective: To determine the rate of isomerization of this compound under specific conditions (e.g., in the presence of a reducing agent).
Materials:
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Agent to be tested for its effect on stability (e.g., DTT, TCEP, or serum)
-
RP-HPLC system with a UV detector
-
C18 column suitable for small molecules
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of the test agents (e.g., 100 mM DTT in reaction buffer).
-
-
Stability Assay:
-
Set up reactions in microcentrifuge tubes. For example, to test the effect of 10 mM DTT, add the appropriate volumes of reaction buffer, DTT stock, and TCO-amine stock.
-
Include a control sample with no test agent.
-
Incubate the tubes at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and immediately quench any reaction if necessary (e.g., by dilution in the mobile phase).
-
Analyze the samples by RP-HPLC.
-
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for separating the TCO and potential CCO isomers (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength where the TCO moiety absorbs (e.g., ~220 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound. The CCO isomer, being less polar, will likely have a slightly different retention time.
-
Calculate the peak area of the TCO-amine at each time point.
-
Normalize the peak area at each time point to the area at t=0 to determine the percentage of the compound remaining.
-
Plot the percentage of remaining TCO-amine against time to visualize the stability profile.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound|COA [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
An In-depth Technical Guide to the TCO-Tetrazine Bioorthogonal Reaction
For researchers, scientists, and drug development professionals, the bioorthogonal reaction between tetrazines (Tz) and trans-cyclooctenes (TCO) represents a powerful tool for site-specific molecular labeling and conjugation.[1] This guide provides a comprehensive overview of the core principles of the TCO-tetrazine ligation, including its mechanism, kinetics, and practical applications, supplemented with detailed experimental protocols and quantitative data.
Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction
The foundation of the TCO-tetrazine reaction lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[2] This initial [4+2] cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate. Subsequently, this intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating dinitrogen gas (N₂) and forming a stable dihydropyridazine product. The release of N₂ is often the only byproduct, making this a very clean reaction.
The exceptional speed of this reaction is attributed to the high ring strain of the TCO molecule and favorable frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. The reaction rate can be further accelerated by introducing electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.
Quantitative Data: Reaction Kinetics
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects. The reaction rate is influenced by the specific substituents on both the tetrazine and TCO molecules, as well as the solvent and temperature.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO | Not Specified | Not Specified | (3,300 ± 40) x 10³ |
| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 |
| 3-methyl-6-phenyl-tetrazine | sTCO | ACN/PBS | Not Specified | 420 ± 49 |
| Me4Pyr-Tz | TCO-PEG₄ | DPBS | Not Specified | 69,400 |
| Hydrogen-substituted tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000 |
| Methyl-substituted tetrazine | TCO | Aqueous Media | Not Specified | ~1000 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 9:1 Methanol/Water | Not Specified | ~2000 |
Applications in Drug Development and Research
The remarkable speed, specificity, and biocompatibility of the TCO-tetrazine reaction have led to its widespread adoption in various scientific fields, particularly in drug development and chemical biology.
-
Antibody-Drug Conjugates (ADCs): The ability to perform the ligation under physiological conditions makes it ideal for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Live-Cell Imaging and In Vivo Studies: The reaction's bioorthogonality and rapid kinetics enable the labeling and tracking of biomolecules in their native environment without interfering with biological processes.
-
Pre-targeted Imaging and Therapy: In this approach, a TCO-modified targeting molecule (e.g., an antibody) is administered first, allowed to accumulate at the target site, and then a tetrazine-labeled imaging or therapeutic agent is introduced, which rapidly reacts with the TCO-tagged molecule.
-
Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent or a signaling molecule at a specific location.
References
A Technical Guide to the Amine Reactivity of TCO-C3-PEG3-C3-amine with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction between TCO-C3-PEG3-C3-amine and N-Hydroxysuccinimide (NHS) esters. This conjugation is a cornerstone of modern bioconjugation, forming the basis for constructing advanced biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents.[1][2]
The this compound linker is a heterobifunctional molecule. One end features a trans-cyclooctene (TCO) group, a key component in the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with tetrazines.[2][3] The other end terminates in a primary amine (-NH2), a versatile nucleophile for forming stable covalent bonds. The central C3-PEG3-C3 spacer enhances water solubility and provides a flexible, sufficiently long connection to minimize steric hindrance during conjugation.[4]
NHS esters are widely used reagents for activating carboxyl groups to facilitate their reaction with primary amines, leading to the formation of a highly stable amide bond. Understanding the dynamics of this reaction is critical for achieving high-yield, specific, and reproducible bioconjugation.
The Core Reaction: Stable Amide Bond Formation
The fundamental reaction between the primary amine of the TCO linker and an NHS ester is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a stable leaving group and forming the desired amide bond. This reaction is highly selective for primary amines, such as the terminal amine of the TCO linker or the ε-amino group of lysine residues in proteins.
Quantitative Data Summary: Optimizing Reaction Conditions
The success of the conjugation is a balance between the rate of aminolysis (the desired reaction) and the rate of NHS ester hydrolysis (a competing side reaction). Both processes are highly dependent on pH.
Table 1: Influence of pH on Reaction Efficiency
| pH Value | Amine Reactivity | NHS Ester Stability (Hydrolysis) | Overall Efficiency |
|---|---|---|---|
| < 7.0 | Low (Amine is protonated, -NH3+) | High (Slow hydrolysis) | Very Low |
| 7.2 - 8.0 | Moderate to Good | Moderate | Good, but may require longer reaction times |
| 8.3 - 8.5 | Optimal | Moderate to Low | Optimal balance for high yield |
| > 9.0 | High | Very Low (Rapid hydrolysis) | Low (Hydrolysis outcompetes aminolysis) |
Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Solution
| pH | Temperature | Half-life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Key Factors Influencing Reactivity
-
pH: This is the most critical parameter. The reaction requires the amine to be in its unprotonated, nucleophilic state (-NH2), which is favored at alkaline pH. However, the competing hydrolysis of the NHS ester also accelerates at higher pH. The optimal range is typically pH 8.3-8.5, which provides the best compromise between amine reactivity and ester stability.
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the TCO-amine for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.
-
Stoichiometry: A molar excess of the NHS ester reagent (typically 10- to 50-fold) is often used to drive the reaction to completion, especially when the target molecule is at a low concentration.
-
Solvent: While the reaction is performed in aqueous buffers, NHS esters are often moisture-sensitive and have limited aqueous solubility. They should be stored desiccated and dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before being added to the reaction mixture.
-
Temperature and Time: Reactions are typically run for 30 minutes to 2 hours at room temperature, or overnight at 4°C to minimize degradation of sensitive biomolecules.
Detailed Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via an NHS ester
This protocol assumes the protein of interest has been functionalized with an NHS ester.
-
Reagent Preparation:
-
Equilibrate the NHS-ester functionalized protein and the this compound to room temperature.
-
Prepare a 10 mM stock solution of this compound in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3).
-
-
Protein Preparation:
-
Ensure the NHS-ester functionalized protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-amine solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-amine and quenching reagents from the TCO-labeled protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: General Procedure for Conjugating an NHS-ester to this compound
This protocol is for situations where the TCO-linker itself is being conjugated to a molecule containing an NHS ester.
-
Reagent Preparation:
-
Allow the this compound and the NHS-ester molecule to equilibrate to room temperature.
-
Dissolve the TCO-amine in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, dissolve the NHS-ester molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the NHS-ester stock solution to the TCO-amine solution. A 1.1 to 1.5 molar equivalent of the limiting reagent is a good starting point for small molecule conjugation.
-
Vortex the mixture gently and allow it to react for at least 4 hours at room temperature or overnight on ice.
-
-
Purification:
-
The purification method will depend on the properties of the final conjugate. Common methods include HPLC, precipitation, or chromatography.
-
Workflows and Optimization
References
An In-Depth Technical Guide to TCO-C3-PEG3-C3-amine for Bioconjugation Beginners
For researchers, scientists, and drug development professionals venturing into bioconjugation, TCO-C3-PEG3-C3-amine emerges as a versatile and powerful tool. This heterobifunctional linker leverages the principles of bioorthogonal click chemistry, enabling the precise and efficient coupling of molecules in complex biological environments. This guide provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols to facilitate its application in areas such as antibody-drug conjugate (ADC) development, molecular imaging, and proteomics.
Core Concepts: Understanding this compound
This compound is a molecule with two distinct reactive ends, connected by a flexible polyethylene glycol (PEG) spacer.[1][2][3]
-
TCO (trans-cyclooctene) Group: This strained alkene is the "bioorthogonal" handle of the linker. It reacts with extraordinary speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction is classified as "click chemistry" due to its high efficiency, mild reaction conditions, and lack of toxic catalysts.
-
Amine (NH2) Group: This primary amine serves as a versatile nucleophile for conjugation to various electrophilic groups on biomolecules. Most commonly, it reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.
-
PEG3 Spacer: The three-unit polyethylene glycol spacer enhances the water solubility of the linker and the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecule.
The strategic design of this linker allows for a two-step conjugation strategy. First, the amine group is used to attach the linker to a biomolecule of interest. Then, the TCO group is available for a highly specific and rapid reaction with a tetrazine-modified molecule.
Data Presentation: Properties and Reaction Kinetics
Quantitative data is essential for designing and optimizing bioconjugation experiments. The following tables summarize the key properties of this compound and the general kinetics of the TCO-tetrazine reaction.
| Property | Value | Reference |
| Chemical Formula | C19H36N2O5 | |
| Molecular Weight | 372.51 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage | -20°C, Desiccated |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k2) | ~800 - 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| Reaction Time | 10 - 60 minutes | Room Temperature |
Table 2: General Reaction Kinetics of the TCO-Tetrazine iEDDA Reaction. Note: The specific rate can vary depending on the exact structures of the TCO and tetrazine reactants.
Mandatory Visualization: Diagrams of Key Processes
Visualizing the molecular structures and reaction pathways is crucial for understanding the bioconjugation process. The following diagrams were generated using the Graphviz (DOT language).
Caption: Molecular structure of this compound.
Caption: Reaction of TCO-amine with an NHS ester.
Caption: Bioorthogonal TCO-tetrazine cycloaddition.
Caption: General experimental workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a two-step bioconjugation process using this compound. This example focuses on labeling a protein with a payload molecule.
Protocol 1: Labeling a Protein with this compound
This protocol describes the conjugation of this compound to a protein that has been pre-activated with NHS esters.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
This compound
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-5 mg/mL.
-
-
Activation of Carboxyl Groups on the Protein:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-linker and other small molecules using a spin desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the TCO-labeled protein using a BCA protein assay.
-
The degree of labeling (DOL) can be determined using mass spectrometry.
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol outlines the reaction of the TCO-labeled protein with a tetrazine-functionalized payload.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized payload (e.g., a fluorescent dye or a drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants:
-
Dissolve the tetrazine-functionalized payload in a suitable solvent (e.g., DMSO or water) to a stock concentration of 10 mM.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the TCO-labeled protein with a 1.5- to 5-fold molar excess of the tetrazine-payload.
-
The final concentration of the protein should be in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours).
-
-
Purification:
-
Purify the final conjugate to remove any unreacted tetrazine-payload using a desalting column or size-exclusion chromatography.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Characterize the conjugate using techniques such as UV-Vis spectroscopy (to determine the concentration of the payload) and mass spectrometry.
-
Conclusion
This compound is a valuable reagent for bioconjugation, offering a straightforward and efficient method for linking molecules of interest. Its bioorthogonal reactivity, coupled with the benefits of a hydrophilic PEG spacer, makes it particularly well-suited for applications in complex biological systems. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ this linker to advance their work in drug development, diagnostics, and fundamental biological research.
References
TCO-C3-PEG3-C3-amine: A Technical Guide for Advanced Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of proteomics, the ability to selectively label, capture, and identify proteins and their interaction partners is paramount. The development of bioorthogonal chemistries has revolutionized this space, offering highly specific and efficient reactions that can be performed in complex biological systems. Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and remarkable specificity.[1][2][3]
This technical guide focuses on the applications of TCO-C3-PEG3-C3-amine, a versatile heterobifunctional linker, in proteomics research. This reagent incorporates a TCO moiety for rapid and specific "click" chemistry ligation to a tetrazine-modified molecule, and a primary amine for covalent attachment to proteins. The hydrophilic PEG3 (polyethylene glycol) spacer enhances solubility and provides a flexible linker arm, minimizing steric hindrance.[2]
This guide provides an in-depth overview of the core principles, detailed experimental protocols, and potential applications of this compound in proteomics, with a focus on affinity purification of protein complexes and the study of protein-protein interactions.
Core Principles
The utility of this compound in proteomics is centered on its dual functionality, enabling a two-step approach to protein labeling and analysis.
-
Amine-Reactive Labeling: The terminal primary amine of the linker can be covalently coupled to proteins via their carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus) using carbodiimide chemistry (e.g., with EDC) or to primary amines (e.g., on lysine residues or the N-terminus) after conversion of the target protein's carboxyl groups to activated esters (e.g., NHS esters). This step introduces the TCO moiety onto the protein of interest.
-
Bioorthogonal TCO-Tetrazine Ligation: The TCO group is a highly strained alkene that reacts specifically and rapidly with a tetrazine derivative.[1] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in a biological environment without interfering with native cellular processes. This allows for the specific attachment of a tetrazine-functionalized reporter molecule, such as biotin for affinity purification or a fluorescent dye for imaging.
Applications in Proteomics Research
The unique properties of this compound make it a powerful tool for a variety of proteomics applications, including:
-
Affinity Purification-Mass Spectrometry (AP-MS): By labeling a protein of interest with this compound and then reacting it with a tetrazine-biotin conjugate, the protein and its interacting partners can be efficiently captured on streptavidin beads for subsequent identification by mass spectrometry.
-
Chemical Cross-linking Mass Spectrometry (XL-MS): While this compound is a monofunctional TCO reagent, it can be used in conjunction with a tetrazine-containing crosslinker to study protein-protein interactions. For example, a bait protein could be labeled with the TCO-amine linker, and a prey protein could be modified with a tetrazine-NHS ester. The addition of a TCO-tetrazine bifunctional crosslinker would then covalently link the two proteins if they are in close proximity.
-
Activity-Based Protein Profiling (ABPP): In ABPP, a TCO-amine linker could be attached to a small molecule inhibitor that targets a specific class of enzymes. This would allow for the TCO labeling of the active enzymes in a proteome, which can then be captured and identified using a tetrazine-biotin tag.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage of this technology. The reaction is characterized by second-order rate constants that are among the fastest known in bioorthogonal chemistry. This allows for efficient labeling at low concentrations of reactants.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| TCO and Dipyridyl Tetrazine | 2000 ± 400 | |
| TCO and various Tetrazine derivatives | up to 1 x 10⁵ |
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in an affinity purification-mass spectrometry (AP-MS) workflow. Optimization of specific conditions (e.g., reagent concentrations, incubation times) is recommended for each experimental system.
Protocol 1: Labeling of a Bait Protein with this compound via EDC Chemistry
Materials:
-
Purified bait protein
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to increase efficiency)
-
Reaction Buffer: MES buffer (100 mM, pH 6.0)
-
Quenching Buffer: Glycine or Tris buffer (1 M, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified bait protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO. Prepare a 100 mM stock solution of EDC in water. If using, prepare a 100 mM stock solution of Sulfo-NHS in water.
-
Labeling Reaction:
-
Add EDC to the protein solution to a final concentration of 5 mM.
-
If used, add Sulfo-NHS to a final concentration of 5 mM.
-
Immediately add a 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Verification (Optional): The successful labeling of the protein with the TCO moiety can be confirmed by mass spectrometry (observing a mass shift) or by a click reaction with a tetrazine-fluorophore conjugate followed by SDS-PAGE and fluorescence imaging.
Protocol 2: Affinity Purification of the TCO-labeled Bait Protein and its Interactors
Materials:
-
TCO-labeled bait protein (from Protocol 1)
-
Cell lysate containing potential interaction partners
-
Tetrazine-PEG-Biotin conjugate
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: PBS with 0.1% Tween-20
-
Wash Buffer 2: High-salt buffer (e.g., 500 mM NaCl in PBS)
-
Wash Buffer 3: PBS
-
Elution Buffer: Biotin solution (e.g., 2 mM biotin in PBS) or on-bead digestion buffer
Procedure:
-
Incubation with Lysate: Add the TCO-labeled bait protein to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Click Reaction: Add a 5 to 10-fold molar excess of the Tetrazine-PEG-Biotin conjugate to the lysate containing the TCO-labeled bait protein and its interactors. Incubate for 1 hour at room temperature.
-
Bead Preparation: While the click reaction is proceeding, wash the streptavidin-coated magnetic beads three times with Wash Buffer 1.
-
Capture of Protein Complexes: Add the washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer 1.
-
Wash the beads twice with 1 mL of ice-cold Wash Buffer 2.
-
Wash the beads twice with 1 mL of ice-cold Wash Buffer 3.
-
-
Elution or On-Bead Digestion for Mass Spectrometry:
-
Elution: Elute the captured protein complexes from the beads by incubating with Elution Buffer for 30 minutes at room temperature. The eluted proteins can then be prepared for mass spectrometry analysis.
-
On-Bead Digestion: Alternatively, for a more streamlined workflow, perform on-bead digestion of the captured proteins using trypsin. The resulting peptides can be directly analyzed by LC-MS/MS.
-
Visualizations
Experimental Workflow for Affinity Purification-Mass Spectrometry
Caption: Workflow for AP-MS using this compound.
Hypothetical Signaling Pathway Investigation
Caption: Investigating a signaling cascade via AP-MS.
Conclusion
This compound is a powerful and versatile chemical tool for modern proteomics research. Its amine-reactive functionality allows for the straightforward labeling of proteins, while the TCO moiety provides access to the exceptionally rapid and specific TCO-tetrazine bioorthogonal ligation. This enables a wide range of applications, from the elucidation of protein-protein interaction networks through affinity purification and mass spectrometry to the development of targeted protein therapeutics. The high efficiency and biocompatibility of this chemistry make it an invaluable asset for researchers and drug development professionals seeking to explore the complexities of the proteome.
References
Methodological & Application
TCO-C3-PEG3-C3-amine Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the labeling of proteins with TCO-C3-PEG3-C3-amine. This heterobifunctional linker enables a two-step bioconjugation strategy, beginning with the modification of primary amines on a protein, followed by a highly efficient and bioorthogonal "click" reaction. The trans-cyclooctene (TCO) moiety facilitates a rapid and specific reaction with a tetrazine-functionalized molecule of interest through a Strain-Promoted Inverse Electron-demand Diels-Alder Cycloaddition (SPIEDAC). This powerful technique is instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
The this compound linker features a polyethylene glycol (PEG) spacer that enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible connection to minimize steric hindrance.[1][2] The terminal amine group allows for conjugation to a protein of interest via its carboxyl groups (e.g., on aspartic or glutamic acid residues) or through activated esters. This application note will focus on the more common approach of first converting the amine to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the protein, such as the side chains of lysine residues.
Chemical Principle
The protein labeling process using this compound involves two primary stages:
-
Protein Modification with TCO-NHS Ester: The amine group of this compound is first converted to a more reactive N-hydroxysuccinimide (NHS) ester. This TCO-PEG-NHS ester then reacts with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminus, to form a stable amide bond.[3] This reaction is most efficient at a slightly basic pH (7-9).[3]
-
Bioorthogonal TCO-Tetrazine Ligation: The TCO-functionalized protein is then ready to react with a tetrazine-modified molecule of interest. This inverse electron-demand Diels-Alder cycloaddition is exceptionally fast and highly selective, proceeding readily in aqueous environments without the need for a catalyst.[3]
Data Presentation
Table 1: Recommended Reaction Conditions for TCO-NHS Ester Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of TCO-NHS Ester | 10 - 30 fold | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction. |
| pH | 7.2 - 8.5 | A slightly basic pH is required to deprotonate primary amines. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow the reaction and potentially increase specificity. |
| Reaction Time | 30 - 120 minutes | Longer incubation times may be necessary at lower temperatures or with less reactive proteins. |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added to stop the reaction by consuming excess TCO-NHS ester. |
Table 2: TCO-Tetrazine Ligation Kinetics and Efficiency
| Reactants | Second-Order Rate Constant (k) | Reaction Conditions | Conjugation Efficiency |
| TCO & 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | >99% in mild buffer conditions |
| sTCO & Genetically Encoded Tetrazine | 35,000 M⁻¹s⁻¹ | Eukaryotic Systems | Quantitative labeling observed |
| TCO-conjugated Antibody & Radiolabeled Tetrazine | (13 ± 0.08) x 10³ M⁻¹s⁻¹ | PBS at 37°C | High labeling yields reported |
Experimental Protocols
Protocol 1: Preparation of TCO-PEG-NHS Ester
This protocol describes the conversion of this compound to its corresponding NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO under an inert atmosphere.
-
Add 1.2 equivalents of DSC to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the NHS ester.
-
The resulting TCO-PEG-NHS ester solution can often be used directly in the subsequent protein labeling step without purification.
Protocol 2: Labeling of Protein with TCO-PEG-NHS Ester
This protocol outlines the procedure for labeling a protein with the prepared TCO-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester solution (from Protocol 1)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.
-
Reaction Setup: Add a 10 to 30-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature with gentle agitation. Alternatively, the reaction can be performed at 4°C for 2-4 hours or overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester and quenching reagents using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or storage at 4°C.
Protocol 3: Quantification of TCO Labeling (Degree of Labeling)
The degree of labeling (DOL), or the average number of TCO molecules per protein, can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Procedure:
-
Analyze a sample of the unlabeled protein by MALDI-TOF MS to determine its accurate molecular weight.
-
Analyze a sample of the purified TCO-labeled protein under the same conditions.
-
The mass shift between the labeled and unlabeled protein corresponds to the mass of the attached TCO-PEG linkers.
-
Calculate the DOL by dividing the average mass shift by the molecular weight of the TCO-C3-PEG3-C3 linker (372.51 g/mol ). For example, a mass increase of ~745 Da would indicate an average DOL of 2.
Protocol 4: TCO-Tetrazine Click Reaction
This protocol describes the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification (optional)
Procedure:
-
Dissolve the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess (1.1 to 1.5-fold) of the tetrazine compound is often used to ensure complete reaction of the TCO-labeled protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
The final protein conjugate is now ready for use. If necessary, the conjugate can be purified from any unreacted small molecules by SEC.
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
Caption: Amine-reactive labeling of a protein with a TCO-NHS ester.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (DOL) | - Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Inactive (hydrolyzed) TCO-NHS ester. | - Ensure the buffer pH is between 7.2 and 8.5.- Use an amine-free buffer like PBS, HEPES, or borate.- Prepare the TCO-NHS ester solution immediately before use. |
| Protein Precipitation | - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF). | - Reduce the molar excess of the TCO-NHS ester.- Decrease the reaction time.- Use a more water-soluble form of the labeling reagent if available. |
| No or Weak Signal in Downstream Application | - Insufficient labeling.- Labeled protein has lost its function. | - Optimize the labeling reaction to increase the DOL.- Perform a functional assay to confirm the activity of the labeled protein. |
| Low Yield in TCO-Tetrazine Reaction | - Isomerization of TCO to the inactive cis-cyclooctene. | - Avoid prolonged storage of TCO-labeled protein, especially at room temperature.- Store TCO-labeled proteins at 4°C for short-term and -20°C or -80°C for long-term storage. |
References
Application Notes and Protocols for Antibody Conjugation with TCO-C3-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of the TCO-C3-PEG3-C3-amine linker to antibodies. This procedure is critical for researchers and professionals in drug development employing bioorthogonal "click chemistry" for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and targeted therapies.[1][2] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine is exceptionally fast and highly selective, making it ideal for biological applications.[1][3][4]
Introduction to TCO-Antibody Conjugation
The this compound linker is a heterobifunctional molecule designed for the facile labeling of biomolecules. It contains a terminal amine group for covalent attachment to proteins and a TCO moiety for subsequent bioorthogonal reaction with a tetrazine-labeled molecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential steric hindrance, which can improve the reactivity of the conjugated TCO group.
The primary method for conjugating an amine-containing linker to an antibody is through the formation of a stable amide bond with the ε-amino groups of lysine residues on the antibody surface. This is typically achieved by first activating the this compound to create an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) ester.
Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The foundation of this methodology is the IEDDA reaction, a bioorthogonal "click" reaction that occurs between the TCO group on the antibody and a tetrazine moiety on a payload molecule (e.g., a drug, fluorophore, or imaging agent). This reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under mild, aqueous conditions without the need for a catalyst.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful conjugation of this compound to an antibody.
Materials and Reagents
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Amine-reactive crosslinker (e.g., NHS ester such as N,N'-Disuccinimidyl carbonate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Supplies: Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system.
-
Protein concentration measurement assay (e.g., BCA or Bradford)
Workflow Overview
The overall workflow for generating a TCO-conjugated antibody involves activating the linker, conjugating it to the antibody, and purifying the final product.
Step-by-Step Protocol
Step 1: Antibody Preparation
-
If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5).
Step 2: Preparation of Activated this compound (TCO-NHS Ester)
Note: If you are using a pre-activated TCO-PEG-NHS ester, you can skip this step.
-
Dissolve this compound and an amine-reactive crosslinker (e.g., N,N'-Disuccinimidyl carbonate) in anhydrous DMSO to prepare stock solutions.
-
React the this compound with the crosslinker according to the manufacturer's instructions to generate the TCO-NHS ester. This activated linker should be used immediately.
Step 3: Labeling Reaction
-
Prepare a 10 mM stock solution of the activated TCO-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the prepared antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the TCO-Labeled Antibody
-
Remove the unreacted TCO-NHS ester and quenching agent by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS.
-
Alternatively, for higher purity, use size-exclusion chromatography (SEC).
-
Measure the concentration of the purified TCO-conjugated antibody using a BCA protein assay.
Characterization of the Conjugate
The Degree of Labeling (DOL) , which is the average number of TCO molecules conjugated per antibody, should be determined. This can be achieved through various methods, including MALDI-TOF mass spectrometry, which measures the mass increase of the antibody after conjugation, or by reacting the TCO-antibody with a tetrazine-fluorophore and using UV-Vis spectroscopy.
It is also crucial to assess the biological activity of the conjugated antibody (e.g., antigen-binding affinity) to ensure it has not been compromised by the conjugation process.
Quantitative Data Summary
The efficiency of the conjugation reaction can vary depending on the antibody, the molar excess of the TCO linker, and the reaction conditions. The following table provides a summary of expected outcomes based on literature for similar conjugations.
| Parameter | Typical Range | Method of Determination |
| Molar Excess of TCO-NHS Ester | 5 - 20 equivalents | Empirically determined |
| Degree of Labeling (DOL) | 2 - 10 TCOs/antibody | MALDI-TOF MS, UV-Vis |
| Antibody Recovery | > 85% | Protein Concentration Assay |
| Reaction Time | 1 - 2 hours | Monitored by LC-MS |
| Purity of Conjugate | > 95% | SEC-HPLC |
Subsequent IEDDA Click Reaction
Once the TCO-conjugated antibody is prepared and characterized, it is ready for the bioorthogonal reaction with a tetrazine-functionalized molecule.
Protocol for the iEDDA Click Reaction
-
Reagent Preparation : Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Reaction : In a reaction vessel, combine the TCO-labeled antibody with a slight molar excess (e.g., 1.5-fold) of the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Incubation : Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction is often rapid due to the fast kinetics of the IEDDA reaction.
-
Purification : If necessary, purify the final antibody-payload conjugate to remove any unreacted tetrazine molecule using a desalting column or SEC.
Troubleshooting and Considerations
-
Low DOL : Increase the molar excess of the TCO-NHS ester, ensure the reaction pH is optimal (8.3-8.5), or extend the reaction time. Confirm that the antibody buffer is free of primary amines.
-
Antibody Aggregation : The PEG spacer in the linker is designed to minimize this, but if aggregation occurs, consider using a lower molar excess of the TCO linker or including additives like arginine in the buffer.
-
Loss of Antibody Activity : A high DOL can sometimes lead to a loss of antigen-binding affinity. If this occurs, reduce the molar excess of the TCO linker to achieve a lower DOL.
-
TCO Inactivation : It has been reported that the hydrophobic TCO group can interact with the antibody, rendering it non-reactive. The use of a hydrophilic PEG linker, such as in this compound, helps to mitigate this issue.
By following these detailed protocols and considering the key parameters, researchers can successfully conjugate this compound to antibodies for a wide range of applications in drug development and biomedical research.
References
Application Notes and Protocols for T-CO-C3-PEG3-C3-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the hetero-bifunctional linker, TCO-C3-PEG3-C3-amine, in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, leveraging the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as "click chemistry."
The this compound linker incorporates three key elements:
-
A trans-cyclooctene (TCO) group, which serves as a highly reactive dienophile for rapid and specific ligation with a tetrazine-modified payload.
-
A short polyethylene glycol (PEG3) spacer, which enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.[][2]
-
A terminal primary amine group, which allows for straightforward conjugation to a monoclonal antibody (mAb) through activated esters (e.g., NHS esters) or via amide bond formation with carboxylic acids activated by reagents like EDC.[3][4]
This methodology enables precise control over the conjugation process, leading to the production of more homogeneous ADCs with potentially improved therapeutic indices.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using TCO-PEG linker technology. This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C19H36N2O5 |
| Molecular Weight | 372.51 g/mol [5] |
| CAS Number | 2028288-77-7 |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Table 2: Representative Kinetic and Stability Data of TCO-Tetrazine Ligation
| Parameter | Value | Conditions |
| Second-Order Rate Constant | >800 M⁻¹s⁻¹ | Aqueous buffer |
| TCO-labeled Antibody Reactivity Loss | Minimal over several weeks | 4°C in PBS |
| ADC Stability in Serum | High | 37°C in human serum |
Table 3: Representative In Vitro Efficacy of a TCO-Linked MMAE ADC
| Cell Line | ADC Treatment | EC₅₀ (nM) |
| HER2-positive (e.g., SK-BR-3) | Anti-HER2-TCO-MMAE | Sub-nanomolar |
| HER2-negative (e.g., MDA-MB-231) | Anti-HER2-TCO-MMAE | Micromolar range |
| HER2-positive (e.g., SK-BR-3) | Non-targeting-TCO-MMAE | Micromolar range |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of an ADC using this compound.
Protocol 1: Antibody Modification with this compound via NHS Ester Chemistry
This protocol describes the modification of a monoclonal antibody (mAb) with the this compound linker through the formation of a stable amide bond with lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a pre-activated TCO-C3-PEG3-C3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add the Reaction Buffer to the antibody solution to achieve a final concentration of 10-20% (v/v) to raise the pH to ~8.5.
-
-
TCO-Linker Activation (if not using a pre-activated NHS ester):
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMSO to a final concentration of 10 mM.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the TCO-C3-PEG3-C3-NHS ester.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the activated TCO-linker solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-linker using a spin desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the resulting TCO-functionalized antibody (TCO-Ab) using a BCA protein assay.
-
Protocol 2: Drug-Tetrazine Conjugation
This protocol outlines the modification of a cytotoxic payload containing a primary or secondary amine with a tetrazine moiety.
Materials:
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
Methyltetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing cytotoxic drug in DMSO.
-
In a separate vial, dissolve the Methyltetrazine-NHS ester in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5-fold molar excess of the Methyltetrazine-NHS ester solution to the drug solution.
-
Add DIPEA as a non-nucleophilic base to the reaction mixture.
-
Monitor the reaction by LC-MS until completion.
-
-
Purification:
-
Purify the resulting tetrazine-functionalized drug (Tetrazine-Drug) by reverse-phase HPLC.
-
Protocol 3: Bioorthogonal Ligation of TCO-Antibody and Tetrazine-Drug
This protocol describes the final "click" reaction between the TCO-modified antibody and the tetrazine-functionalized drug.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-functionalized drug (from Protocol 2)
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the Tetrazine-Drug in a minimal amount of a water-miscible solvent like DMSO.
-
Add a 1.5 to 3 molar excess of the Tetrazine-Drug solution to the TCO-modified antibody in PBS, pH 7.4.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction is typically very fast.
-
-
Purification of the ADC:
-
Purify the crude ADC mixture using SEC or HIC to remove unreacted drug and other impurities.
-
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
This protocol describes the determination of the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC) and LC-MS.
Materials:
-
Purified ADC (from Protocol 3)
-
HIC column
-
LC-MS system
Procedure:
-
HIC-UV/Vis Analysis:
-
Inject the purified ADC onto a HIC column.
-
Use a decreasing salt gradient to elute the different drug-loaded species.
-
The area of the peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.
-
-
LC-MS Analysis:
-
Analyze the purified ADC by LC-MS to obtain the mass of the intact ADC.
-
Deconvolute the mass spectrum to identify the masses of the different drug-loaded species.
-
The relative abundance of each species can be used to calculate the average DAR.
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol is for assessing the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in cell culture medium.
-
Treat the cells with the different concentrations of the ADCs and controls.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and determine the EC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE).
Caption: Simplified HER2 signaling pathway and ADC mechanism of action.
References
Application Notes and Protocols for TCO-C3-PEG3-C3-amine in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-C3-PEG3-C3-amine is a versatile heterobifunctional linker designed for the targeted labeling of biomolecules in living systems. This reagent features a trans-cyclooctene (TCO) group for exceptionally fast and bioorthogonal ligation with tetrazine-functionalized probes, and a primary amine for covalent attachment to biomolecules. The hydrophilic PEG3 spacer enhances water solubility and minimizes steric hindrance, making it an ideal tool for a variety of applications in live cell imaging, including protein tracking, receptor internalization studies, and the development of antibody-drug conjugates (ADCs).
The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the TCO group and a tetrazine. This "click chemistry" reaction is characterized by its extraordinary speed and selectivity, proceeding rapidly under physiological conditions without the need for toxic catalysts.[1] This allows for the precise labeling of target molecules in the complex environment of a living cell with minimal perturbation.
Chemical Properties and Reaction Kinetics
The utility of this compound is rooted in the predictable and efficient kinetics of the TCO-tetrazine ligation. The reaction rate is influenced by the specific substituents on the tetrazine, allowing for a tunable system.
| Property | Description | Value/Range |
| Reactive Groups | trans-Cyclooctene (TCO) and Primary Amine (-NH2) | - |
| TCO Reacts With | Tetrazine (Tz) | - |
| Amine Reacts With | NHS esters, activated carboxyl groups (with EDC/DCC) | - |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | - |
| Second-Order Rate Constant (k₂) for TCO-Tetrazine Ligation | Dependent on tetrazine structure | 1,100 - 73,000 M⁻¹s⁻¹ in aqueous buffer at 37°C[2][3] |
| Reaction Conditions | Aqueous buffer (e.g., PBS), pH 6.5-7.5, room temperature to 37°C | - |
| Catalyst Required | None | - |
| Byproducts | Nitrogen gas (N₂) | - |
Key Applications
-
Live-Cell Imaging of Protein Dynamics: Track the localization, trafficking, and turnover of specific proteins by conjugating this compound to a targeting moiety (e.g., an antibody) and subsequent labeling with a tetrazine-fluorophore.
-
Receptor Trafficking and Internalization Studies: Monitor the real-time movement of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), upon ligand binding. This is crucial for understanding signaling pathways and for the development of targeted therapies.[4][5]
-
Antibody-Drug Conjugate (ADC) Research: Visualize and quantify the internalization and trafficking of ADCs to understand their mechanism of action and efficacy.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the labeling of a monoclonal antibody (mAb) with this compound via a two-step process involving the activation of the amine group on the linker with an NHS ester, followed by conjugation to the antibody.
Materials:
-
This compound
-
NHS ester crosslinker (e.g., NHS-PEG4-Maleimide if a maleimide-reactive site is desired on the antibody, or use EDC/NHS to activate a carboxylated antibody)
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Prepare the Antibody:
-
Buffer exchange the mAb into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column to remove any amine-containing buffers.
-
-
Activate this compound (Example with NHS ester):
-
Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a microcentrifuge tube, combine the this compound and NHS ester solutions at a 1:1 molar ratio. Incubate for 30 minutes at room temperature to form the TCO-linker-NHS ester.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the activated TCO-linker-NHS ester solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-linker by passing the protein solution through a desalting column equilibrated with PBS.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by reacting a small aliquot of the TCO-labeled antibody with an excess of a tetrazine-fluorophore of known concentration and measuring the absorbance.
-
Protocol 2: Live Cell Imaging of Antibody Internalization
This protocol outlines a general workflow for visualizing the internalization of a TCO-labeled antibody using a tetrazine-fluorophore in live cells.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)
-
Cells expressing the target antigen (e.g., A549 cells for EGFR)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM with 10% FBS)
-
Hoechst 33342 or other suitable nuclear stain (optional)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom imaging dish and culture overnight to allow for adherence.
-
-
Antibody Incubation:
-
On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Add the TCO-labeled antibody to the cells at a final concentration of 1-10 µg/mL.
-
Incubate for 30-60 minutes at 37°C to allow for binding to the cell surface receptors.
-
-
Wash Step:
-
Gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound antibody.
-
-
Tetrazine-Fluorophore Labeling:
-
Prepare a fresh solution of the tetrazine-fluorophore in live-cell imaging buffer at a final concentration of 1-5 µM.
-
Add the tetrazine-fluorophore solution to the cells.
-
-
Imaging:
-
Immediately place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the internalization of the antibody-fluorophore complex. Use appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for Labeling and Imaging
| Parameter | Recommended Range | Notes |
| Antibody Concentration for Labeling | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| TCO-linker:Antibody Molar Ratio | 10:1 to 20:1 | Optimize for desired degree of labeling. |
| TCO-labeled Antibody Concentration for Imaging | 1-10 µg/mL | Cell line and receptor expression dependent. |
| Tetrazine-Fluorophore Concentration for Imaging | 1-5 µM | Higher concentrations may increase background. |
| Incubation Time for Antibody Binding | 30-60 minutes | Can be optimized based on antibody affinity. |
| Incubation Time for TCO-Tetrazine Ligation | 5-30 minutes | Reaction is typically very fast. |
Mandatory Visualizations
EGFR Signaling Pathway and Antibody Internalization
The epidermal growth factor receptor (EGFR) is a key transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers. The internalization of EGFR is a critical mechanism for the attenuation of signaling. This process can be visualized using a TCO-labeled anti-EGFR antibody and a tetrazine-fluorophore.
Caption: EGFR signaling pathway and antibody-mediated internalization.
Experimental Workflow for Live Cell Imaging
The following diagram illustrates the key steps in a typical live cell imaging experiment to track antibody internalization using this compound.
Caption: Workflow for antibody internalization imaging.
References
- 1. interchim.fr [interchim.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Imaging of Epidermal Growth Factor Receptor Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for TCO-C3-PEG3-C3-amine reaction with tetrazine-modified molecules
Application Notes and Protocols: TCO-Tetrazine Ligation
Topic: Protocol for TCO-C3-PEG3-C3-amine Reaction with Tetrazine-Modified Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2] This catalyst-free "click chemistry" reaction proceeds rapidly under mild, aqueous conditions, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[1][3][4] These characteristics make the TCO-tetrazine ligation an ideal tool for applications requiring high efficiency at low reactant concentrations, such as live-cell imaging, pre-targeted drug delivery, and the construction of antibody-drug conjugates (ADCs).
This document provides detailed protocols for the use of This compound , a versatile linker molecule. This reagent features a TCO moiety for the bioorthogonal reaction and a terminal primary amine. The amine group serves as a versatile handle for conjugation to molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters). The hydrophilic PEG3 spacer enhances water solubility and minimizes steric hindrance during ligation.
The overall strategy involves a two-stage process:
-
Functionalization: Covalent attachment of the this compound linker to a molecule of interest (e.g., a protein, small molecule, or surface) that bears an activated carboxyl group.
-
Bioorthogonal Ligation: Reaction of the newly formed TCO-functionalized molecule with a second molecule modified with a tetrazine group.
Reaction Principles & Workflow
The process begins by conjugating the TCO-amine linker to the first molecule of interest (Molecule A), which must possess a reactive group compatible with a primary amine, such as an NHS ester. After purification, this TCO-labeled intermediate is reacted with a tetrazine-modified second molecule (Molecule B) to yield the final conjugate.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Modified Molecule
This protocol describes the reaction of the primary amine on the TCO linker with an NHS ester on a molecule of interest (e.g., a protein, peptide, or small molecule).
Materials:
-
Molecule of interest with NHS ester modification (Molecule-NHS)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (100 mM, pH 8.0-8.5). Ensure the buffer is free of primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Desalting spin columns or dialysis cassettes appropriate for the molecular weight of the conjugate.
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve or dilute the Molecule-NHS in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the Molecule-NHS solution. The optimal ratio may need to be determined empirically. For sensitive molecules like antibodies, start with a lower molar excess to avoid over-labeling.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to ensure any unreacted NHS esters are hydrolyzed.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents using a desalting spin column or by dialyzing against a suitable buffer (e.g., PBS, pH 7.4).
-
The resulting TCO-modified molecule is now ready for the bioorthogonal ligation step.
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol details the IEDDA reaction between the TCO-modified molecule from Protocol 1 and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-modified molecule (from Protocol 1)
-
Tetrazine-modified molecule
-
Reaction Buffer: PBS, pH 6.0-9.0.
Procedure:
-
Reaction Setup:
-
Combine the TCO-modified molecule and the tetrazine-modified molecule in the Reaction Buffer.
-
A slight molar excess (e.g., 1.1 to 1.5 equivalents) of one component is often used to ensure the complete consumption of the other, depending on which is more precious. For protein-protein conjugations, a 1:1 molar ratio is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. Reactions are often complete in under an hour due to the exceptionally fast kinetics.
-
Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak (typically between 510-550 nm).
-
-
Purification (Optional):
-
If one of the reactants was used in a significant excess or if unreacted starting materials need to be removed for downstream applications, purify the final conjugate.
-
Size-exclusion chromatography (SEC) is often suitable for separating conjugated proteins from smaller, unreacted molecules. Desalting columns can also be used if there is a significant size difference.
-
Quantitative Data Summary
The selection of reagents and reaction conditions can be guided by the following parameters. Optimal conditions may vary depending on the specific molecules being conjugated.
Table 1: Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Condition / Value | Notes |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | A [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases N₂ gas. |
| Kinetics (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ | Extremely fast; among the most rapid bioorthogonal reactions known. |
| Reaction Buffer | PBS, Bicarbonate, or other biological buffers | Tolerates a wide range of aqueous environments. |
| pH Range | 6.0 - 9.0 | The reaction is robust across a broad physiological pH range. |
| Temperature | 4°C to 37°C | Typically performed at room temperature (20-25°C). |
| Stoichiometry | 1:1 to 1:1.5 (TCO:Tetrazine) | A slight excess of one component can drive the reaction to completion. |
| Reaction Time | 5 min - 2 hours | Often complete in under 60 minutes at low micromolar concentrations. |
| Catalyst | None required | The reaction is catalyst-free, enhancing its biocompatibility. |
Visualization of Reaction
The chemical transformation involves two key steps: the formation of an amide bond to link the TCO moiety, followed by the rapid IEDDA cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-C3-PEG3-C3-amine Conjugation to Carboxyl Groups using EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the rapidly advancing field of bioconjugation, the precise and efficient modification of biomolecules is paramount. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier bioorthogonal "click chemistry" reaction, celebrated for its exceptional speed and selectivity in complex biological environments.[1] This reaction's high efficiency at low concentrations and its ability to proceed without the need for cytotoxic copper catalysts make it ideal for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1]
The TCO-C3-PEG3-C3-amine is a heterobifunctional linker designed to introduce the TCO moiety onto molecules of interest.[2] It features a reactive primary amine that can be covalently linked to carboxyl groups present on proteins, nanoparticles, or surfaces. The hydrophilic polyethylene glycol (PEG) spacer enhances water solubility and provides a flexible arm to minimize steric hindrance during subsequent conjugation steps.[2][3]
This document provides a detailed protocol for the conjugation of this compound to carboxyl groups using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from a carboxyl group, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This two-step process allows for the controlled and efficient formation of a stable amide bond with the primary amine of the TCO linker.
Physicochemical Properties and Data
Quantitative data for this compound and recommended reaction conditions are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate | |
| CAS Number | 2028288-77-7 | |
| Molecular Formula | C₁₉H₃₆N₂O₅ | |
| Molecular Weight | 372.51 g/mol | |
| Purity | >95% | |
| Appearance | Colorless to slightly yellow oil | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform |
Table 2: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
| Parameter | Recommendation | Rationale | Reference |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | EDC/NHS activation of carboxyl groups is most efficient in a slightly acidic, non-amine, non-carboxylate buffer. | |
| Conjugation Buffer | 0.1 M Phosphate Buffer (or PBS), pH 7.2-8.0 | The reaction of the NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH. | |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : 2-10 : 2-5 | An excess of EDC and NHS ensures efficient activation of the available carboxyl groups. | |
| Molar Ratio (Activated Carboxyl:Amine Linker) | 1 : 10-20 | A molar excess of the amine linker drives the conjugation reaction to completion. | |
| Activation Time | 15-30 minutes at room temperature | Sufficient time for the formation of the amine-reactive NHS ester. | |
| Conjugation Time | 2 hours at room temperature to overnight at 4°C | Allows for efficient reaction between the NHS ester and the amine linker. |
Visualized Reaction and Workflow
// Nodes COOH [label="Carboxyl Group\n(-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Ester [label="Amine-Reactive\nNHS Ester (Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCO_Amine [label="this compound\n(H₂N-Linker-TCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Bond [label="Stable Amide Bond\n(-CONH-Linker-TCO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct1 [label="Isourea Byproduct", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Byproduct2 [label="NHS", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"];
// Edges COOH -> O_Acylisourea [label="+"]; EDC -> O_Acylisourea; O_Acylisourea -> Byproduct1 [label="Hydrolysis (Side Reaction)"]; O_Acylisourea -> NHS_Ester [label="+"]; NHS -> NHS_Ester; NHS_Ester -> Amide_Bond [label="+"]; TCO_Amine -> Amide_Bond; Amide_Bond -> Byproduct2 [label="Releases"];
// Invisible nodes for alignment {rank=same; COOH; EDC;} {rank=same; O_Acylisourea; NHS;} {rank=same; NHS_Ester; TCO_Amine;} {rank=same; Amide_Bond; Byproduct2;} } .dot Caption: EDC/NHS activation of a carboxyl group and subsequent reaction with an amine.
// Nodes start [label="Start: Prepare Reagents\nand Buffers", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_substrate [label="Prepare Carboxylated Substrate\n(e.g., Protein, Nanoparticle)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder, margin="0.2,0.1"]; activation [label="1. Activation Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_edc_nhs [label="Dissolve Substrate in Activation Buffer\n(MES, pH 4.5-6.0)\nAdd EDC and NHS", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_activation [label="Incubate for 15-30 min\nat Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; conjugation [label="2. Conjugation Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_tco [label="Adjust pH to 7.2-8.0\nAdd this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_conjugation [label="Incubate for 2h at RT\nor Overnight at 4°C", fillcolor="#FFFFFF", fontcolor="#202124"]; quenching [label="3. Quenching (Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; add_quencher [label="Add Quenching Reagent\n(e.g., Hydroxylamine, Tris)", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="4. Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sec [label="Remove Excess Reagents\n(e.g., SEC, Dialysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; characterization [label="5. Characterization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ms_hplc [label="Confirm Conjugation\n(e.g., Mass Spec, HPLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Purified TCO-Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_substrate; prepare_substrate -> activation; activation -> add_edc_nhs -> incubate_activation -> conjugation; conjugation -> add_tco -> incubate_conjugation -> quenching; quenching -> add_quencher -> purification; incubate_conjugation -> purification [style=dashed, label="If no quenching"]; purification -> sec -> characterization; characterization -> ms_hplc -> end; } .dot Caption: Step-by-step experimental workflow for TCO-amine conjugation.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., MedKoo Biosciences, Cat#: 573040)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer or Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (optional): 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0
-
Carboxylated substrate (e.g., protein, nanoparticle, or functionalized surface)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or a size-exclusion chromatography (SEC) system.
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is a general guideline for conjugating the TCO-linker to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid residues). Optimization may be required based on the specific protein.
1. Reagent Preparation: a. Equilibrate EDC, NHS, and this compound to room temperature before opening. b. Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or water. Prepare fresh. c. Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or water. Prepare fresh. d. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
2. Activation of Protein Carboxyl Groups: a. Dissolve the protein to be conjugated in ice-cold Activation Buffer (0.1 M MES, pH 6.0) at a concentration of 2-5 mg/mL. b. Add EDC and NHS to the protein solution. For a starting point, use a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of protein. c. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
3. Purification of Activated Protein (Optional but Recommended): a. To prevent unwanted side reactions of EDC with the TCO-amine linker, it is best to remove excess EDC and NHS immediately after activation. b. Pass the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with Conjugation Buffer (0.1 M PBS, pH 7.2). This step simultaneously removes excess reagents and performs a buffer exchange.
4. Conjugation with this compound: a. Immediately add the this compound stock solution to the activated (and purified) protein solution. Use a 10 to 20-fold molar excess of the TCO-linker relative to the protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
5. Quenching the Reaction (Optional): a. To deactivate any remaining NHS esters, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature.
6. Final Purification: a. Remove excess, unreacted this compound and quenching reagent by dialysis against PBS or by using a desalting column or size-exclusion chromatography (SEC).
Protocol 2: Characterization of the TCO-Conjugated Product
1. Mass Spectrometry (MS): a. Purpose: To confirm the covalent attachment of the TCO-linker and determine the degree of labeling. b. Method: Prepare the purified conjugate sample for analysis by MALDI-TOF or LC-MS. A successful conjugation will result in a mass increase corresponding to the molecular weight of the this compound linker (372.51 Da) for each molecule attached. Multiple additions will result in a distribution of masses.
2. HPLC Analysis: a. Purpose: To assess the purity of the final conjugate. b. Method: Use a reverse-phase (e.g., C18) or size-exclusion (SEC) HPLC column. c. Analysis: Compare the chromatogram of the final product to the starting material. A successful conjugation and purification will show a new peak for the conjugate with a different retention time and a significant reduction in the peaks corresponding to the unconjugated starting materials. The purity can be calculated by integrating the peak area of the conjugate relative to the total peak area.
3. Functional Assay (TCO Reactivity): a. Purpose: To confirm that the conjugated TCO group is accessible and reactive. b. Method: React a small amount of the purified TCO-conjugate with a molar excess of a tetrazine-fluorophore conjugate. c. Analysis: Monitor the reaction using fluorescence spectroscopy or LC-MS to confirm the formation of the TCO-tetrazine product.
Troubleshooting
Table 3: Common Problems and Solutions in EDC/NHS Conjugation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Efficiency | 1. Inactive EDC/NHS due to hydrolysis. | 1. Use fresh, high-quality reagents. Equilibrate to room temperature in a desiccator before opening. Prepare stock solutions immediately before use. |
| 2. Incorrect buffer pH. | 2. Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.0. | |
| 3. Presence of competing primary amines in buffers (e.g., Tris, glycine). | 3. Use non-amine buffers like MES for activation and Phosphate for conjugation. | |
| 4. Insufficient molar excess of reagents. | 4. Increase the molar ratio of EDC, NHS, and/or the TCO-amine linker. | |
| Precipitation of Protein/Substrate | 1. High concentration of organic solvent (DMSO/DMF). | 1. Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). |
| 2. Protein instability at the reaction pH. | 2. Confirm that the protein is stable at the required pH values for activation and conjugation. | |
| Low Reactivity of Conjugated TCO | 1. Steric hindrance or hydrophobic interactions "hiding" the TCO group. | 1. The PEG spacer in this compound is designed to mitigate this. If issues persist, consider linkers with longer PEG chains. |
| 2. Isomerization of TCO to its less reactive cis-isomer. | 2. Store TCO reagents and conjugates protected from light and at recommended temperatures (-20°C). |
References
Revolutionizing Targeted Drug Delivery: Application Notes for TCO-C3-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing drug specificity and minimizing off-target toxicity. Bioorthogonal chemistry has emerged as a powerful tool in this endeavor, enabling the precise conjugation of therapeutic payloads to targeting moieties. TCO-C3-PEG3-C3-amine is a novel heterobifunctional linker that stands at the forefront of this technology. It incorporates a trans-cyclooctene (TCO) group for exceptionally fast and selective click chemistry reactions with tetrazine partners, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a terminal amine for versatile conjugation to drugs or other molecules of interest.[1][2][3]
These application notes provide a comprehensive overview of this compound, including its properties, detailed protocols for its use in constructing antibody-drug conjugates (ADCs) and functionalizing nanoparticles, and illustrative data for these applications.
Chemical Properties and Structure
This compound is a PEG-based linker designed for bioconjugation.[4] Its structure is optimized for creating stable and efficient drug delivery systems.
| Property | Value | Reference |
| Chemical Name | (E)-cyclooct-4-en-1-yl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate | [2] |
| CAS Number | 2028288-77-7 | |
| Molecular Formula | C19H36N2O5 | |
| Molecular Weight | 372.51 g/mol | |
| Purity | >95% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, protect from light |
Core Applications in Targeted Drug Delivery
The unique features of this compound make it an ideal linker for a variety of targeted drug delivery applications:
-
Antibody-Drug Conjugates (ADCs): The amine group of the linker can be conjugated to a cytotoxic drug, and the TCO group can then be "clicked" to a tetrazine-modified antibody. This approach allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR).
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands and therapeutic agents for targeted delivery to specific tissues or cells.
-
PROTACs: This linker is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the development of targeted drug delivery systems.
Protocol 1: Synthesis of a TCO-Modified Drug
This protocol describes the conjugation of this compound to a drug containing a carboxylic acid group, such as the potent anti-cancer agent Monomethyl Auristatin E (MMAE).
Materials:
-
This compound
-
Drug with a carboxylic acid group (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing drug, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF or DMSO.
-
Add the this compound solution to the activated drug solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the TCO-modified drug by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugate (ADC) Formation via Click Chemistry
This protocol outlines the conjugation of the TCO-modified drug to a tetrazine-functionalized antibody.
Materials:
-
Tetrazine-modified antibody (prepared separately, e.g., by reacting a lysine residue with a tetrazine-NHS ester)
-
TCO-modified drug (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
-
Incubator or water bath at 37°C
-
Size-exclusion chromatography (SEC) column for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR analysis
Procedure:
-
Dissolve the tetrazine-modified antibody in PBS (pH 7.4) to a concentration of 5-10 mg/mL.
-
Dissolve the TCO-modified drug in DMSO to a concentration of 10 mM.
-
Add a 5 to 10-fold molar excess of the TCO-modified drug solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Purify the ADC from unreacted drug using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Determine the protein concentration of the purified ADC using a BCA assay.
-
Analyze the drug-to-antibody ratio (DAR) of the ADC using HIC-HPLC.
Protocol 3: Nanoparticle Surface Functionalization
This protocol describes the functionalization of amine-presenting nanoparticles with this compound via an activated ester intermediate.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Succinimidyl carbonate reagent
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Centrifuge and centrifuge tubes
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer for characterization
Procedure:
-
Activation of this compound: React this compound with a succinimidyl carbonate reagent in the presence of a non-nucleophilic base to form the TCO-PEG-NHS ester. Purify the activated linker.
-
Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM solution of the activated TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved activated linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by centrifugation and resuspension in fresh reaction buffer. Repeat the washing steps 2-3 times.
-
Characterization: Characterize the TCO-functionalized nanoparticles by DLS to determine the hydrodynamic diameter and polydispersity index (PDI), and by measuring the zeta potential to confirm changes in surface charge.
Illustrative Quantitative Data
The following tables provide representative data that could be expected from the synthesis and characterization of an ADC using a TCO-PEG linker and an MMAE payload.
Table 1: ADC Characterization
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of a HER2-Targeted TCO-MMAE ADC
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| MDA-MB-468 | HER2-negative | >100 |
| Free MMAE | - | 0.1 |
Table 3: In Vivo Efficacy in a HER2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 5 | 15 |
| HER2-Targeted TCO-MMAE ADC | 5 | 85 |
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and biological signaling pathways relevant to the application of this compound in targeted drug delivery.
Caption: Workflow for ADC synthesis using this compound.
Caption: EGFR signaling pathway and ADC inhibition.
Caption: VEGF signaling pathway and ADC inhibition.
Conclusion
This compound is a highly versatile and efficient linker for the development of targeted drug delivery systems. Its unique combination of a highly reactive TCO group for click chemistry, a solubilizing PEG spacer, and a functional amine handle provides researchers with a powerful tool to construct next-generation ADCs, functionalized nanoparticles, and other targeted therapeutics. The protocols and data presented herein serve as a valuable resource for scientists and drug development professionals seeking to leverage the advantages of bioorthogonal chemistry in their research and development efforts.
References
Experimental Workflow for TCO-C3-PEG3-C3-amine Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of biomolecules using the hetero-bifunctional linker, TCO-C3-PEG3-C3-amine. The trans-cyclooctene (TCO) moiety facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[1][2] The terminal primary amine allows for the initial conjugation to a biomolecule of interest via common amine-reactive chemistries. The incorporated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[3][4]
This "click chemistry" approach is notable for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it ideal for a wide range of applications including in vivo imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[1] The reaction proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst, which is beneficial for sensitive biological samples.
Principle of TCO-Tetrazine Ligation
The core of this bioconjugation strategy is the IEDDA reaction between the electron-rich TCO (the dienophile) and an electron-deficient tetrazine (the diene). This reaction is a two-step process:
-
[4+2] Cycloaddition: The TCO and tetrazine rings undergo a rapid cycloaddition to form an unstable tricyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate then quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas and forming a stable dihydropyridazine linkage.
The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine, which typically falls between 510 and 540 nm.
Key Features of TCO-Mediated Bioconjugation:
-
Biocompatibility: The reaction is highly efficient under mild buffer conditions and does not require cytotoxic copper catalysts.
-
Chemoselectivity: TCO and tetrazine groups are bioorthogonal, meaning they do not react with other functional groups present in biological systems.
-
Rapid Kinetics: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants often in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low concentrations.
-
Stability: The resulting dihydropyridazine bond is stable under physiological conditions.
Experimental Protocols
This section outlines the detailed methodologies for a two-stage bioconjugation process: 1) Activation of a biomolecule with this compound and 2) Ligation with a tetrazine-modified molecule.
Part 1: Activation of a Biomolecule with this compound
The primary amine on the this compound linker can be coupled to a biomolecule containing a suitable functional group, most commonly a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester). This protocol details the conjugation to a protein with accessible carboxylic acid residues.
Materials and Reagents:
-
Biomolecule (e.g., antibody, protein) with available carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Protocol for Carboxyl Group Activation:
-
Buffer Exchange: Prepare the biomolecule in the Activation Buffer at a concentration of 1-5 mg/mL using a desalting column.
-
Prepare TCO-Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Activate Carboxyl Groups: Add a 100-fold molar excess of EDC and a 25-fold molar excess of NHS (or sulfo-NHS for improved solubility) to the biomolecule solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
Add TCO-Linker: Add the this compound solution to the activated biomolecule to achieve a 20- to 50-fold molar excess of the linker.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching (Optional): To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-linker and other reagents by dialysis or using desalting columns.
Part 2: Ligation of TCO-Activated Biomolecule with a Tetrazine-Modified Molecule
This protocol describes the "click" reaction between the TCO-activated biomolecule and a molecule functionalized with a tetrazine moiety.
Materials and Reagents:
-
TCO-activated biomolecule (from Part 1)
-
Tetrazine-modified molecule (e.g., fluorescent dye, small molecule drug)
-
Reaction Buffer: PBS, pH 7.2-7.5
Protocol for TCO-Tetrazine Ligation:
-
Prepare Reactants: Prepare the TCO-activated biomolecule in the Reaction Buffer. Dissolve the tetrazine-modified molecule in a compatible solvent (e.g., DMSO, water) at a suitable concentration.
-
Ligation Reaction: Add the tetrazine-modified molecule to the solution of the TCO-activated biomolecule. A slight molar excess (1.1 to 2-fold) of the tetrazine-containing molecule is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C. The reaction progress can be monitored by analyzing the disappearance of the tetrazine absorbance.
-
Purification (Optional): If necessary, the final bioconjugate can be purified from unreacted tetrazine-modified molecules using size-exclusion chromatography (SEC) or dialysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to TCO-tetrazine bioconjugation reactions.
| Parameter | Typical Value Range | Significance | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Indicates extremely fast reaction kinetics, enabling efficient conjugation at low concentrations. | |
| TCO-Linker Molar Excess (Activation) | 20 to 50-fold | Ensures efficient labeling of the target biomolecule. | |
| Tetrazine Molar Excess (Ligation) | 1.1 to 2-fold | Drives the ligation reaction to completion. | |
| Reaction Time (Activation) | 1 - 2 hours | Sufficient time for amide bond formation. | |
| Reaction Time (Ligation) | 30 minutes - 2 hours | Rapid reaction due to high k₂ values. | |
| pH Range | 6.0 - 9.0 | Demonstrates the reaction's compatibility with physiological conditions. |
Visualizing the Workflow and Mechanisms
Experimental Workflow for TCO-Amine Bioconjugation
Caption: Overview of the two-part experimental workflow for bioconjugation.
TCO-Tetrazine IEDDA Reaction Mechanism
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Logical Relationship of Components
Caption: Logical flow of the components in the bioconjugation process.
References
Application Notes and Protocols for Surface Modification using TCO-C3-PEG3-C3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-C3-PEG3-C3-amine is a versatile heterobifunctional linker designed for the facile surface modification of materials and biomolecules. This molecule incorporates a trans-cyclooctene (TCO) group, which is a key component in one of the fastest bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner. Additionally, it possesses a terminal primary amine, enabling covalent attachment to surfaces or molecules featuring complementary reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters. The integrated polyethylene glycol (PEG) spacer enhances hydrophilicity, reduces non-specific binding, and provides a flexible linker arm to minimize steric hindrance.[1][2][3]
These features make this compound an ideal tool for a variety of applications in research and drug development, including the immobilization of proteins, peptides, or small molecules onto surfaces for biosensor development, cell adhesion studies, and the functionalization of nanoparticles for targeted drug delivery.[3][4]
Principle of Surface Modification
The surface modification strategy using this compound is a two-step process:
-
Immobilization of the TCO Linker: The primary amine of the this compound is covalently attached to a surface that has been pre-functionalized with reactive groups like NHS esters or carboxylic acids. In the case of carboxylic acid surfaces, coupling agents such as EDC and NHS are used to facilitate the formation of a stable amide bond.
-
Bioorthogonal Ligation: The TCO-functionalized surface is then ready for the rapid and specific reaction with a tetrazine-modified molecule of interest (e.g., a protein, peptide, or drug). This iEDDA reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a catalyst, resulting in a stable covalent linkage.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 372.51 g/mol | |
| Chemical Formula | C19H36N2O5 | |
| Purity | >95% (typically analyzed by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated, protected from light |
Representative Kinetic Data for TCO-Tetrazine Ligation
The rate of the TCO-tetrazine ligation is among the fastest in bioorthogonal chemistry. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives.
| Reactants | Second-Order Rate Constant (k₂) | Conditions | Reference |
| TCO and Tetrazine derivatives | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| TCO and Tetrazine derivatives | ~1 M⁻¹s⁻¹ | Aqueous media | |
| Lipophilic Tetrazine and TCO-functionalized PeptoBrush | >25,000 M⁻¹s⁻¹ | Aqueous Buffer |
Surface Characterization Data (Representative for PEGylated Surfaces)
| Surface Property | Method | Representative Value | Significance |
| PEG Surface Density | ¹H NMR, TGA | 0.1 - 1.0 chains/nm² | Influences anti-fouling properties and accessibility of the TCO group. |
| Surface Roughness (RMS) | AFM | < 1 nm | A smooth surface is indicative of a uniform monolayer formation. |
| Water Contact Angle | Goniometry | 30° - 60° | A decrease in contact angle after modification indicates increased hydrophilicity. |
| Zeta Potential | DLS | Near-neutral | PEGylation can shield surface charges, leading to a zeta potential closer to zero. |
Experimental Protocols
Protocol 1: Modification of NHS-Ester Activated Surfaces
This protocol describes the immobilization of this compound onto a surface pre-activated with N-hydroxysuccinimide (NHS) esters.
Materials:
-
NHS-ester activated surface (e.g., glass slide, microplate, or nanoparticle)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Preparation of TCO Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Reaction with NHS-Ester Surface:
-
Add the TCO linker solution to the NHS-ester activated surface. Ensure the surface is completely covered.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Remove the TCO linker solution and wash the surface three times with the reaction buffer to remove unreacted linker.
-
Quenching: Immerse the surface in the quenching buffer for 30 minutes at room temperature to deactivate any remaining NHS esters.
-
Final Washing: Wash the surface three times with the wash buffer, followed by three washes with deionized water.
-
Drying and Storage: Dry the TCO-functionalized surface under a stream of nitrogen and store at 4°C in a desiccated, dark environment until use.
Protocol 2: Modification of Carboxylic Acid-Functionalized Surfaces
This protocol outlines the procedure for attaching this compound to a surface containing carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylic acid-functionalized surface
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Surface Activation:
-
Prepare a solution of EDC (e.g., 2 mg/mL) and NHS (e.g., 5 mg/mL) in the activation buffer.
-
Immerse the carboxylic acid-functionalized surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature.
-
Wash the surface with the coupling buffer to remove excess EDC and NHS.
-
-
Coupling of TCO Linker:
-
Prepare a solution of this compound (1-5 mg/mL) in the coupling buffer.
-
Immediately add the TCO linker solution to the activated surface.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Remove the TCO linker solution and wash the surface three times with the coupling buffer.
-
Immerse the surface in the quenching buffer for 30 minutes.
-
Wash the surface three times with the wash buffer, followed by three washes with deionized water.
-
-
Drying and Storage: Dry the TCO-functionalized surface under a stream of nitrogen and store at 4°C in a desiccated, dark environment.
Protocol 3: Conjugation of a Tetrazine-Modified Molecule to a TCO-Functionalized Surface
This protocol describes the final step of attaching a tetrazine-labeled molecule (e.g., protein, peptide, fluorescent dye) to the TCO-modified surface.
Materials:
-
TCO-functionalized surface (from Protocol 1 or 2)
-
Tetrazine-modified molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of Tetrazine Solution: Dissolve the tetrazine-modified molecule in the reaction buffer to the desired concentration (typically in the low micromolar to millimolar range).
-
Bioorthogonal Ligation Reaction:
-
Add the tetrazine solution to the TCO-functionalized surface.
-
Incubate for 30-60 minutes at room temperature. The reaction is often complete within minutes.
-
-
Washing: Remove the solution and wash the surface extensively with the wash buffer to remove any unbound tetrazine-modified molecules.
-
Storage: The surface, now functionalized with the molecule of interest, can be stored in an appropriate buffer at 4°C.
Mandatory Visualizations
Caption: Experimental workflow for surface modification using this compound.
Caption: Chemical principles of the two-step surface functionalization process.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low TCO-C3-PEG3-C3-amine Conjugation Efficiency
Welcome to the technical support center for TCO-C3-PEG3-C3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low conjugation efficiency.
Troubleshooting Guide
This section addresses the most common issues encountered during the conjugation of this compound to molecules containing a reactive carboxyl group (or activated esters like NHS esters) in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected. What are the primary areas I should investigate?
Low conjugation efficiency with this compound typically stems from three main areas: the integrity of the TCO-amine linker, the reactivity of your target molecule, or suboptimal reaction conditions.
Problem Area 1: this compound Linker Integrity and Handling
-
Possible Cause: The TCO moiety may have isomerized to the less reactive cis-cyclooctene (CCO).[1][2] This can be caused by improper storage or handling, especially exposure to high temperatures.[1]
-
Solution: Always store the this compound at -20°C or lower in a tightly sealed vial to prevent degradation.[3][4] Before use, allow the product to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation. Some suppliers recommend shipping on dry ice to maintain stability.
-
-
Possible Cause: The amine group of the linker may be compromised.
-
Solution: Ensure that the linker has been stored under desiccated conditions. If you have prepared stock solutions, it is recommended to use them on the same day. For longer-term storage of solutions, aliquot and store at -20°C for up to a month.
-
Problem Area 2: Reactivity of the Target Molecule (Carboxyl or Activated Ester)
-
Possible Cause: If you are conjugating to a carboxyl group, the activation step (e.g., using EDC and NHS) may be inefficient.
-
Solution: Ensure that your activating agents (EDC/DCC and NHS) are fresh and have been stored properly to prevent hydrolysis. Perform the activation step in an amine-free buffer.
-
-
Possible Cause: If you are using an NHS-ester activated molecule, it may have hydrolyzed.
-
Solution: NHS esters are sensitive to moisture. Prepare working stock solutions of the NHS ester immediately before use and discard any unused portions. Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF.
-
Problem Area 3: Suboptimal Reaction Conditions
-
Possible Cause: The reaction pH is not optimal for the amide bond formation.
-
Solution: The reaction between an amine and an NHS ester is most efficient at a pH between 7 and 9. A common choice is phosphate-buffered saline (PBS) at pH 7.2-8.5. At a lower pH, the amine group will be protonated, reducing its nucleophilicity. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.
-
-
Possible Cause: The presence of primary amines in your reaction buffer.
-
Solution: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your TCO-amine linker for the activated ester on your target molecule. Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.
-
-
Possible Cause: The molar ratio of the TCO-amine linker to your target molecule is too low.
-
Solution: To drive the reaction to completion, it is recommended to use a molar excess of the TCO-amine linker. A starting point could be a 10- to 20-fold molar excess.
-
-
Possible Cause: Low reactant concentrations can slow down the reaction.
-
Solution: Concentrated solutions generally favor acylation over the competing hydrolysis reaction. Aim for a protein concentration of 1-5 mg/mL.
-
-
Possible Cause: The reaction time is insufficient.
-
Solution: While reaction times can vary, a typical incubation time is 1 to 3 hours at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my conjugation reaction?
A: You can monitor the reaction by using analytical techniques such as:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This will show a mass shift corresponding to the addition of the this compound linker to your target molecule.
-
HPLC: Size-exclusion or reverse-phase HPLC can be used to separate the conjugated product from the starting materials.
Q2: What is the role of the PEG3 spacer in the this compound linker?
A: The hydrophilic polyethylene glycol (PEG) spacer offers several advantages:
-
Improved Solubility: It increases the water solubility of the linker and the resulting conjugate.
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, which can improve the accessibility of the TCO group for subsequent click reactions with tetrazine.
-
Minimized Aggregation: It can help to reduce the aggregation of labeled proteins.
Q3: My TCO-conjugated molecule is showing low reactivity in the subsequent click reaction with tetrazine. What could be the issue?
A: Even with successful initial conjugation, several factors can affect the TCO-tetrazine reaction:
-
TCO Isomerization: As mentioned earlier, the TCO group can isomerize to the unreactive CCO form.
-
Steric Hindrance: The TCO group might be buried within the three-dimensional structure of your molecule, making it inaccessible to the tetrazine. The inclusion of a PEG linker is intended to mitigate this.
-
Purity of the Conjugate: Ensure that excess, unreacted TCO-amine linker has been removed after the initial conjugation step, as this can compete in the subsequent click reaction. Purification can be done using desalting columns or dialysis.
Q4: Can I use this compound for in vivo applications?
A: Yes, the TCO-tetrazine click chemistry is a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes. This makes it well-suited for applications like in vivo imaging and pretargeted therapeutic strategies.
Experimental Protocols
General Protocol for Labeling a Protein with this compound (via NHS ester activation)
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., 1x PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Activation of Protein's Carboxyl Groups (if starting from a carboxyl group):
-
Dissolve NHS and EDC in cold, amine-free buffer.
-
Add the NHS/EDC solution to the protein solution and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to the activated protein solution.
-
Incubate the reaction for 1-3 hours at room temperature.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 5-15 minutes.
-
-
Purification:
-
Remove excess this compound and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. |
| Molar Excess of TCO-amine | 10 to 20-fold | Drives the reaction towards product formation. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentration favors the desired reaction over hydrolysis. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without degrading most proteins. |
| Reaction Time | 1 - 3 hours | Typically sufficient for the reaction to reach completion. |
Visualizations
References
Technical Support Center: TCO-C3-PEG3-C3-amine Conjugation
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing the molar ratio of TCO-C3-PEG3-C3-amine to a protein for bioconjugation. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data tables to facilitate successful and reproducible conjugation experiments.
Note on Chemistry: The linker "this compound" possesses a terminal primary amine. This functional group is suitable for conjugation to carboxyl groups (–COOH) on a protein, such as those found on aspartic acid (Asp), glutamic acid (Glu), or the C-terminus. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] This guide is based on the assumption that EDC/NHS-mediated coupling is the intended conjugation strategy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of linker to protein?
A1: The optimal molar ratio is highly dependent on the protein's characteristics, including the number of available carboxyl groups and its overall stability. A good starting point is to perform a titration series. We recommend testing a range of molar excess ratios of the TCO-linker to the protein.[3]
| Molar Excess of Linker:Protein | Target Degree of Labeling (DOL) | Recommendation |
| 5:1 to 20:1 | Low to Moderate | Ideal starting range for most proteins to avoid over-labeling and potential aggregation.[3] |
| 20:1 to 50:1 | Moderate to High | Use for proteins with a lower number of accessible carboxyl groups or when a higher DOL is desired. |
| >50:1 | High | Reserved for special cases; carries a high risk of protein precipitation and loss of biological activity.[3] |
Q2: How do critical reaction parameters influence conjugation efficiency?
A2: Several factors govern the success of the conjugation reaction, including pH, temperature, and reaction time.
| Parameter | Recommended Range | Rationale & Considerations |
| pH | Activation: 4.5-6.0Conjugation: 7.2-8.0 | EDC/NHS activation of carboxyl groups is most efficient in a slightly acidic, non-amine, non-carboxylate buffer like MES. The subsequent reaction of the activated ester with the linker's amine is more efficient at a slightly alkaline pH. |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature reactions are faster (typically 1-2 hours). For sensitive proteins prone to aggregation, performing the reaction at 4°C for a longer duration (4-12 hours) can improve stability. |
| Reaction Time | Activation: 15-30 minConjugation: 1-4 hours | The NHS-ester intermediate has a limited half-life in aqueous solution. The conjugation step should be initiated promptly after activation. Reaction times may need to be optimized for your specific protein. |
| Protein Conc. | 1-5 mg/mL | Concentrations in this range are generally effective. Higher concentrations can sometimes increase aggregation risk, while very low concentrations may reduce reaction efficiency. |
Q3: How do I calculate the Degree of Labeling (DOL)?
A3: The Degree of Labeling (DOL), or the average number of linker molecules conjugated per protein molecule, can be determined using UV-Vis spectrophotometry if the TCO linker has a distinct absorbance maximum.
The general formula is: DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate – (Amax of conjugate × CF)) × εlinker]
Where:
-
Amax : Absorbance of the conjugate at the linker's maximum wavelength.
-
A280 : Absorbance of the conjugate at 280 nm.
-
εprotein : Molar extinction coefficient of the protein at 280 nm.
-
εlinker : Molar extinction coefficient of the TCO linker at its Amax.
-
CF : Correction factor (A280 of free linker / Amax of free linker).
For accurate DOL calculation, all non-conjugated linker must be removed from the sample, typically via dialysis or a desalting column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation (Low DOL) | • Inactive EDC/NHS reagents due to hydrolysis.• Competing nucleophiles in the buffer (e.g., Tris, glycine).• Suboptimal pH for activation or conjugation.• Insufficient molar excess of linker or coupling reagents. | • Use fresh, anhydrous EDC and NHS/Sulfo-NHS. Equilibrate vials to room temperature before opening.• Perform buffer exchange into an amine- and carboxylate-free buffer (e.g., MES for activation, PBS or HEPES for conjugation).• Strictly follow the two-step pH protocol (pH 4.5-6.0 for activation, 7.2-8.0 for conjugation).• Increase the molar excess of the TCO-linker and/or EDC/NHS reagents. |
| Protein Aggregation or Precipitation | • Over-labeling of the protein, altering its physicochemical properties.• Hydrophobicity of the TCO linker increasing the overall hydrophobicity of the protein.• High protein concentration.• Suboptimal buffer conditions (pH, ionic strength). | • Reduce the molar excess of the TCO-linker in the reaction.• Add the dissolved linker solution slowly to the protein while gently mixing.• Perform the reaction at a lower temperature (4°C) for a longer duration.• Reduce the protein concentration.• Screen different buffer pH values or add stabilizing excipients (e.g., arginine, non-ionic detergents). |
| Inconsistent Results Between Batches | • Variability in reagent preparation (especially EDC/NHS).• Inconsistent reaction times or temperatures.• Incomplete removal of unreacted reagents or byproducts. | • Prepare fresh EDC/NHS solutions immediately before each use.• Standardize all incubation times and temperatures precisely.• Ensure consistent and thorough purification of the final conjugate using methods like desalting columns or dialysis. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of TCO-Amine to Protein
This protocol describes the activation of protein carboxyl groups followed by conjugation to the amine-terminated TCO linker.
Materials:
-
Protein of interest
-
This compound linker
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution 1: 2-Mercaptoethanol
-
Quenching Solution 2: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into Activation Buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the TCO-linker in anhydrous DMSO to a concentration of 10-20 mM.
-
Reagent Preparation: Prepare EDC and Sulfo-NHS solutions in water or Activation Buffer immediately before use.
-
Activation of Protein Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Quench EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes to quench unreacted EDC.
-
Buffer Exchange: Immediately remove excess EDC, Sulfo-NHS, and quenching reagent by passing the activated protein through a desalting column pre-equilibrated with ice-cold Coupling Buffer (PBS, pH 7.2-7.5).
-
Conjugation Reaction:
-
Immediately add the desired molar excess of the dissolved TCO-linker to the activated protein solution.
-
Incubate for 2 hours at room temperature or 4-12 hours at 4°C, protected from light.
-
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., hydroxylamine to 10 mM or Tris-HCl to 50 mM) and incubate for 15 minutes.
-
Purification: Purify the TCO-labeled protein from excess linker and reaction byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Determine the final protein concentration and Degree of Labeling (DOL). Store the conjugate as appropriate for your protein (typically at 4°C or -80°C).
Visual Guides
Caption: Workflow for TCO-Amine to Protein Conjugation.
Caption: EDC/Sulfo-NHS Reaction Pathway for Conjugation.
References
How to avoid hydrolysis of TCO-C3-PEG3-C3-amine NHS ester reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully utilize TCO-C3-PEG3-C3-amine NHS ester in their experiments while minimizing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound NHS ester reaction?
A1: The most common reason for low conjugation efficiency is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This competing reaction involves the cleavage of the ester by water, resulting in an unreactive carboxylic acid, which can no longer react with the primary amine on your target molecule. The rate of hydrolysis is significantly influenced by the pH of the reaction environment.[1][2][3]
Q2: What is the optimal pH for reacting this compound NHS ester with a primary amine?
A2: The optimal pH range for NHS ester reactions is a compromise between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the rate of NHS ester hydrolysis.[1] A pH range of 7.2 to 8.5 is generally recommended.[1] For many protein labeling applications, a pH of 8.3-8.5 is considered ideal.
Q3: How does the TCO group and PEG spacer affect the reaction?
A3: The trans-cyclooctene (TCO) group is a reactive moiety used in bioorthogonal chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (iEDDA) reactions. While highly reactive with its tetrazine partner, the TCO group can undergo isomerization to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain metal ions. The PEG3 spacer enhances the water solubility of the molecule and can reduce steric hindrance, which may improve conjugation efficiency and minimize non-specific interactions.
Q4: How should I store and handle this compound NHS ester to maintain its reactivity?
A4: this compound NHS ester is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester: The reagent was exposed to moisture or an aqueous buffer for an extended period before reacting with the amine. | Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture. |
| Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is too fast). | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly prepared buffer and verify its pH. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate. | |
| Inactive TCO group: The TCO moiety may have isomerized to its less reactive cis-form. | Store the reagent properly, protected from light and contaminants. Avoid buffers containing thiols or copper. | |
| Inconsistent Results | Variable reagent quality: The NHS ester may have degraded due to improper storage or handling. | Aliquot the solid reagent upon receipt to avoid repeated opening of the main vial. Always allow the vial to warm to room temperature before opening. |
| Inconsistent reaction time or temperature: Fluctuations in these parameters can affect the balance between aminolysis and hydrolysis. | Standardize the reaction time and temperature for all experiments. Room temperature for 30-60 minutes or on ice for 2 hours are common starting points. | |
| Non-specific Binding or Aggregation | Hydrophobic interactions: The TCO moiety is hydrophobic and may lead to non-specific binding with proteins. | The PEG3 spacer helps to mitigate this, but if problems persist, consider optimizing washing steps after conjugation. |
| High molar excess of the reagent: Using a very large excess of the NHS ester can sometimes lead to aggregation. | Optimize the molar ratio of the NHS ester to your target molecule. A 10- to 20-fold molar excess is a common starting point. |
Quantitative Data Summary
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
This data illustrates the critical importance of pH control in minimizing the hydrolysis of the NHS ester.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester
Materials:
-
Protein of interest
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
-
NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.
-
Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Visualizations
Caption: Competing reaction pathways for this compound NHS ester.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
TCO-C3-PEG3-C3-amine stability issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of TCO-C3-PEG3-C3-amine in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Tetrazine Conjugation | Isomerization of TCO to inactive cis-cyclooctene (CCO): This is a primary cause of reactivity loss. Isomerization can be promoted by exposure to thiols (e.g., DTT), certain metals, and prolonged storage in solution.[1][2][3] | 1. Remove Reducing Agents: Before adding the TCO-linker, ensure that any thiol-based reducing agents like DTT are removed using a desalting column.[1] 2. Use Alternative Reducing Agents: Consider using non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).[1] 3. Fresh Preparations: Prepare TCO-linker solutions fresh for each experiment. |
| Hydrolysis of the Amine-Reactive Moiety (if applicable): If you are using an amine-reactive precursor (e.g., NHS ester) to synthesize your TCO-amine conjugate, hydrolysis of the NHS ester in aqueous buffer can reduce conjugation efficiency. | 1. Control pH: Perform NHS ester reactions at a pH between 7 and 9 for optimal efficiency. 2. Immediate Use: Use NHS-ester solutions immediately after preparation in a high-quality, anhydrous solvent like DMSO or DMF. | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with an NHS ester. | 1. Use Amine-Free Buffers: For NHS ester reactions, use amine-free buffers such as PBS or HEPES. | |
| Inconsistent Conjugation Results | Variable Exposure to Destabilizing Agents: Inconsistent timing or concentrations of substances like reducing agents can lead to variable levels of TCO isomerization. | 1. Standardize Protocols: Ensure precise and consistent incubation times for all steps. 2. Thiol Scavengers: If trace thiols are a concern in complex biological media, consider adding a thiol-scavenging agent like N-ethylmaleimide (NEM) after protein reduction but before adding the TCO linker. Ensure NEM is removed before subsequent steps. |
| Gradual Loss of Reactivity During Experiment: Trace amounts of endogenous thiols in cell lysates or serum can slowly deactivate the TCO linker. | 1. Minimize Incubation Time: Reduce the time the TCO-linker is in complex biological media. 2. Purity of Reagents: Ensure all buffers and reagents are free from contaminants. | |
| Precipitation of Reactants or Product | Poor Solubility: The TCO group can be somewhat hydrophobic, which may lead to solubility issues with certain biomolecules. | 1. Leverage the PEG Linker: The PEG3 linker is designed to improve aqueous solubility. 2. Organic Co-solvents: A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous buffers?
The main stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by factors such as the presence of thiols, certain metals, and prolonged exposure to light.
Q2: How should I store this compound for optimal stability?
For long-term storage, TCO-containing reagents should be stored at -20°C or below as a solid, protected from light and moisture. If you need to make stock solutions, use an anhydrous solvent like DMSO or DMF and store in tightly sealed aliquots at -20°C for up to one month. It is generally recommended to prepare aqueous solutions fresh on the day of use.
Q3: What effect does pH have on the stability and reactivity of this compound?
The TCO group itself is generally stable across a range of pH values. However, the reactivity of the terminal amine group and the overall efficiency of bioconjugation reactions are pH-dependent. For reactions involving the amine group, such as conjugation to an activated carboxyl group (e.g., NHS ester), a pH of 7-9 is typically optimal.
Q4: Are there any specific buffer components I should avoid when working with this compound?
Yes. Avoid buffers containing thiol-based reducing agents like dithiothreitol (DTT), as they are known to promote the isomerization of TCO to its inactive CCO form. Also, be mindful of transition metals which can catalyze oxidative degradation of the PEG linker. If you are using the amine group for conjugation with an NHS ester, avoid buffers with primary amines like Tris or glycine.
Q5: What is the role of the PEG3 linker in this molecule?
The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule, which is beneficial as the TCO group can be hydrophobic. It also provides a flexible connection that can reduce steric hindrance when conjugating to large biomolecules.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the table below summarizes the stability of TCO derivatives under various conditions based on available literature.
| Condition | Parameter | Observation | Implication for this compound |
| Aqueous Buffer (PBS, pH 7.4, 4°C) | TCO Stability | TCO functional groups are generally stable for weeks. | Suitable for short-term storage of prepared solutions and for conducting conjugation reactions. |
| Presence of Thiols (e.g., DTT) | TCO Isomerization | Thiols promote the rapid isomerization of TCO to its inactive CCO form. | Avoid thiol-containing reagents in buffers. Use desalting columns to remove them before adding the TCO-linker. |
| Human Serum (Room Temperature) | TCO Deactivation | Slow deactivation of TCO has been observed, with about 25% loss of reactivity in 24 hours for a TCO-conjugated antibody. | Be aware of potential reactivity loss during prolonged incubations in serum. |
| Storage (Solid, -20°C) | Long-term Stability | Recommended for long-term storage to prevent degradation and isomerization. | Store the reagent as a solid at or below -20°C for maximum shelf-life. |
| Storage (Aqueous Solution) | Long-term Stability | Long-term storage in solution is not recommended due to the potential for isomerization. | Prepare aqueous solutions fresh before each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Assessing TCO-Linker Stability
This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions.
-
Preparation of TCO Solution: Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in your aqueous buffer of interest (e.g., PBS, cell culture media).
-
Incubation: Aliquot the TCO solution into separate vials for each time point and condition to be tested (e.g., different pH values, temperatures, or presence of additives).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take a sample from each condition.
-
Quenching and Reaction: To assess the amount of active TCO remaining, add a molar excess of a tetrazine-fluorophore conjugate to the sample. Allow the reaction to proceed to completion.
-
Analysis: Analyze the reaction mixture using a suitable analytical method such as HPLC or LC-MS to quantify the amount of the TCO-tetrazine product formed.
-
Data Interpretation: Plot the percentage of active TCO remaining versus time for each condition to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for low TCO conjugation yield.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing TCO-C3-PEG3-C3-amine Labeling Reactions
Welcome to the technical support center for TCO-C3-PEG3-C3-amine and its applications in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of your labeling reactions.
Troubleshooting Guide: Low Labeling Yield
Low or inconsistent yield is a common challenge in bioconjugation. This guide will help you identify and resolve potential causes for suboptimal results when using this compound.
Problem: Low or No Labeling of Your Molecule with the TCO Moiety
This initial step involves the reaction of the primary amine on this compound with an activated functional group (e.g., NHS ester) on your molecule of interest.
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester (e.g., NHS Ester) | The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] To mitigate this, allow the activated ester vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF immediately before use.[1][3] |
| Suboptimal pH | The reaction of activated esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5. At a lower pH, the primary amine of this compound will be protonated and less nucleophilic, slowing the reaction. At a higher pH, hydrolysis of the activated ester is a significant competing reaction, which can reduce the yield. Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for reaction with the activated ester. Ensure your molecule of interest and reaction buffers are free from primary amines. If your molecule was stored in such a buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation. |
| Low Reactant Concentration | Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction of the activated ester. It is recommended to work with protein concentrations of 1-10 mg/mL. |
| Inadequate Molar Excess of this compound | An insufficient amount of the TCO-amine reagent will result in incomplete labeling of your target molecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the reagent is recommended. For samples < 5 mg/mL, use a 20- to 50-fold molar excess. |
| Steric Hindrance | The accessibility of the reactive site on your target molecule can impact labeling efficiency. The hydrophilic and flexible PEG3 spacer in this compound helps to minimize steric hindrance. |
Problem: Low Yield in the Subsequent TCO-Tetrazine Click Reaction
After successfully labeling your molecule with the TCO group, the next step is the bioorthogonal reaction with a tetrazine-modified molecule.
| Potential Cause | Recommended Solution |
| Degradation of TCO Moiety | The trans-cyclooctene (TCO) group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols (e.g., from reducing agents like DTT). TCO compounds are not recommended for long-term storage and have a limited shelf life. Use freshly prepared solutions and store the this compound reagent as recommended by the supplier, typically at -20°C and protected from light. If your protocol requires reducing agents, consider using a non-thiol-based reducing agent like TCEP, and perform the reduction as a separate step before introducing the TCO-containing molecule. |
| Degradation of Tetrazine | Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. Use freshly prepared tetrazine solutions or reagents that have been stored under appropriate conditions (desiccated and protected from light). |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
| Precipitation of Reactants or Product | Poor solubility of either the TCO-labeled molecule or the tetrazine-labeled molecule can lead to precipitation and low yield. The PEG3 spacer in this compound enhances water solubility. If solubility is still an issue, a small percentage of an organic co-solvent (e.g., DMSO) may be added, but its compatibility with your biomolecules must be verified. |
| Inaccurate Quantification of Reactants | Incorrect concentration determination of your stock solutions will lead to suboptimal reaction stoichiometry. Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your reactants before setting up the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical linker used in a two-step bioconjugation process. It contains a primary amine group that can react with an activated functional group (like an NHS ester) on a molecule of interest. This reaction attaches the TCO (trans-cyclooctene) moiety to your molecule. The TCO group can then undergo a very fast and specific "click" reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), with a tetrazine-containing molecule. This allows for the efficient and specific linking of two molecules.
Q2: What are the optimal storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. It is important to keep the product dry and protected from light. Stock solutions can be prepared in advance and stored as aliquots in tightly sealed vials at -20°C for up to a month. Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.
Q3: What is the role of the PEG3 spacer in this compound?
A3: The hydrophilic polyethylene glycol (PEG) spacer provides several advantages. It improves the water solubility of the molecule and the resulting conjugate. The PEG spacer also creates a long and flexible connection, which helps to minimize steric hindrance that might otherwise impede the reaction between the TCO and tetrazine moieties on large biomolecules.
Q4: What buffer should I use for my labeling reaction?
A4: For the initial labeling step involving the amine on this compound and an activated ester, use an amine-free buffer with a pH between 7.2 and 9.0. Suitable buffers include PBS (phosphate-buffered saline), HEPES, and borate buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.
Q5: How can I monitor the progress of the TCO-tetrazine reaction?
A5: The progress of the TCO-tetrazine click reaction can be monitored by UV-Vis spectrophotometry. This is done by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically around 520 nm. Alternatively, LC-MS analysis can be used to determine the concentrations of the reactants and the product at different time points.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound (via NHS Ester)
This protocol outlines the steps to label a protein containing an NHS ester with this compound.
-
Protein Preparation:
-
Prepare the NHS-ester activated protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein was in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is typically recommended.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: General Procedure for the TCO-Tetrazine Click Reaction
This protocol describes the reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.
-
Reactant Preparation:
-
Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Click Reaction:
-
Add the tetrazine-containing sample to the TCO-containing sample. A slight molar excess (1.1 to 2.0 fold) of the more abundant or less critical reagent is often used.
-
Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes. The reaction is typically very fast.
-
-
Purification (if necessary):
-
The reaction is often very clean, but if purification is required to remove unreacted components, size-exclusion chromatography is a common method.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
References
Side reactions of TCO-C3-PEG3-C3-amine and how to prevent them
Welcome to the technical support center for TCO-C3-PEG3-C3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional linker molecule. It contains a trans-cyclooctene (TCO) group and a primary amine group, connected by a hydrophilic polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation and chemical biology. The amine group can be used to attach the linker to molecules containing carboxylic acids or activated esters (e.g., NHS esters) through a stable amide bond[1][2][3]. The TCO group is then available to react with a tetrazine-modified molecule via a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction[4][5]. The PEG spacer enhances water solubility and can reduce steric hindrance.
Q2: What are the most common side reactions associated with the use of this compound?
A2: The primary side reactions can be categorized by the reactive moiety involved:
-
TCO Group:
-
Isomerization: The highly strained trans-cyclooctene can isomerize to the more stable and less reactive cis-cyclooctene (CCO). This is a significant concern as CCO does not readily participate in the IEDDA reaction with tetrazines.
-
Inactivation via Hydrophobic Interactions: When conjugated to large biomolecules like antibodies, the hydrophobic TCO group may be masked or buried within the biomolecule, rendering it inaccessible for reaction.
-
Degradation: TCOs can degrade in the presence of thiols or under exposure to UV light.
-
-
Amine Group (during conjugation):
-
Reaction with Competing Moieties: If your reaction buffer contains primary amines (e.g., Tris or glycine), these can compete with the this compound for reaction with your activated molecule (e.g., NHS ester), leading to lower conjugation efficiency.
-
-
Tetrazine Reaction Partner:
-
Degradation: The tetrazine reaction partner can be susceptible to degradation, especially in aqueous media or in the presence of nucleophiles. The stability of a tetrazine is often inversely correlated with its reactivity.
-
Q3: How should I store this compound to maintain its reactivity?
A3: Proper storage is crucial to prevent degradation and isomerization. It is recommended to store this compound at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The product should be kept dry and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. If you prepare stock solutions, it is best to use them on the same day. For storage of stock solutions, aliquot into tightly sealed vials and store at -20°C for up to one month.
Troubleshooting Guides
Issue 1: Low Yield of TCO-Functionalized Molecule
If you are experiencing a low yield after reacting this compound with your molecule of interest (e.g., an NHS-activated protein), consider the following:
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester (e.g., NHS ester) | - Ensure your reaction buffer is anhydrous and amine-free (e.g., PBS, HEPES). - Perform the reaction at a slightly basic pH (7.2-8.5) to facilitate the reaction with the amine, but be aware that higher pH increases the rate of hydrolysis. - Use freshly prepared solutions of the activated molecule. |
| Competition from other Amines | - Avoid using buffers containing primary amines such as Tris or glycine. |
| Low Reactant Concentration | - Increase the concentration of your reactants to favor the bimolecular reaction over the hydrolysis of the activated ester. |
| Suboptimal Stoichiometry | - Optimize the molar ratio of this compound to your molecule. A slight excess of the amine linker may be beneficial. |
Issue 2: Poor Reactivity of TCO-Functionalized Molecule in Subsequent Click Reaction
If your TCO-functionalized molecule shows low reactivity with its tetrazine partner, investigate the following possibilities:
| Potential Cause | Recommended Solution |
| Isomerization of TCO to CCO | - Minimize the exposure of the TCO-containing molecule to heat and light. - Avoid long-term storage of TCO-functionalized molecules in solution. Prepare fresh if possible. |
| TCO Inactivation | - For large biomolecules, the PEG spacer in this compound helps to minimize this, but if issues persist, consider alternative conjugation strategies or linkers with longer PEG chains to improve the accessibility of the TCO group. |
| Degradation of Tetrazine Partner | - Use freshly prepared tetrazine solutions. - Ensure the pH of the reaction medium is compatible with the stability of the specific tetrazine being used. |
| Steric Hindrance | - The PEG spacer is designed to reduce steric hindrance. However, if both binding partners are large, this can still be a factor. Ensure adequate linker length for your specific system. |
| Incorrect Stoichiometry | - Optimize the molar ratio of the reactants. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound via NHS Ester Chemistry
-
Buffer Preparation: Prepare a fresh, amine-free reaction buffer such as 1X PBS at pH 7.2-7.5.
-
Protein Preparation: Dissolve your protein containing an NHS ester in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous solvent such as DMSO or DMF.
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry.
Protocol 2: General Procedure for the TCO-Tetrazine Click Reaction
-
Reactant Preparation: Dissolve your TCO-functionalized molecule and your tetrazine-functionalized molecule in a compatible buffer (e.g., PBS).
-
Reaction: Mix the two reactants. A 1:1 stoichiometry is theoretical, but a slight excess (e.g., 1.5-fold) of the less critical or more stable component can be used to drive the reaction.
-
Incubation: The reaction is typically very fast and can be complete in minutes to a few hours at room temperature. The optimal time and temperature (ranging from 4°C to 37°C) will depend on the specific reactants and their concentrations.
-
Monitoring: The reaction can be monitored by following the disappearance of the tetrazine's characteristic color (if applicable) or by using analytical techniques like LC-MS or fluorescence.
-
Purification: If necessary, purify the final conjugate from any unreacted starting materials.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. This compound|CAS 2028288-77-7|DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|COA [dcchemicals.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Optimizing Tetrazine-TCO Ligation: A Technical Support Guide
Welcome to the technical support center for TCO-tetrazine ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your TCO-tetrazine ligation experiments, offering potential causes and recommended solutions.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Low Reactivity of Tetrazine/TCO Pair | Select a more reactive pair. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[1] Strained TCOs (sTCO) also exhibit faster kinetics.[1] Consider using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[2][3] |
| Suboptimal Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of one of the reactants can help drive the reaction to completion.[1] For protein labeling, a 5-10 fold molar excess of the tetrazine-fluorophore or a 20-fold molar excess of the TCO-NHS reagent is often recommended. |
| Degradation of Reactants | TCOs can be sensitive to light and may isomerize to the less reactive cis-cyclooctene. Tetrazines, particularly those with electron-withdrawing groups, can be unstable in aqueous solutions. It is advisable to prepare stock solutions fresh in anhydrous solvents like DMSO or DMF and store them properly. Allow reagents to equilibrate to room temperature before opening to prevent condensation. |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before starting the reaction. The disappearance of the tetrazine's characteristic absorbance between 510-550 nm can be used to monitor the reaction progress. |
| Steric Hindrance | If the reactive moieties on your biomolecules are sterically hindered, consider using linkers (e.g., PEG linkers) to increase their accessibility. |
Issue 2: Poor Labeling of Proteins or Other Biomolecules
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | N-hydroxysuccinimide (NHS) esters are moisture-sensitive. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. Use an amine-free buffer such as PBS, HEPES, or borate buffer for the labeling reaction. Tris buffer can be used to quench the reaction after completion. |
| Suboptimal pH for Labeling | The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 9.0. |
Issue 3: Side Reactions or Unexpected Products
| Potential Cause | Recommended Solution |
| Oxidation of Reactants | If your molecules are sensitive to oxidation, degassing the reaction buffer can help prevent the formation of side products. |
| Presence of Reducing Agents | If you are using a linker with a disulfide bond, be aware that it can be cleaved by reducing agents like DTT or TCEP. |
| Impure Reactants | Ensure that your starting materials are of high purity to avoid side reactions from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the TCO-tetrazine ligation?
The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-deficient tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (dienophile). This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the only byproduct, forming a stable dihydropyridazine conjugate.
Q2: How can I monitor the progress of my reaction?
The progress of the TCO-tetrazine ligation can be conveniently monitored by UV-Vis spectroscopy. Tetrazines have a characteristic absorbance in the visible region (typically between 510 and 550 nm). As the reaction proceeds, this absorbance decreases, allowing for the calculation of reaction kinetics.
Q3: What is the optimal pH for the TCO-tetrazine ligation?
The TCO-tetrazine ligation itself is generally insensitive to pH within the physiological range (pH 6-9). However, the stability of your biomolecules and the specific characteristics of your reactants should be considered. For applications involving "click-to-release" chemistry, the subsequent elimination step can be pH-dependent.
Q4: What solvents are suitable for this reaction?
The TCO-tetrazine ligation is versatile and can be performed in a variety of solvents, including organic solvents, water, and biological media. For stock solutions of the reactants, anhydrous polar aprotic solvents like DMSO or DMF are commonly used. For aqueous reactions, using PEGylated reagents can improve solubility.
Q5: How do the substituents on the tetrazine and TCO affect the reaction rate?
The electronic properties of the substituents play a crucial role. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO will generally increase the reaction rate. Steric hindrance around the reactive groups can decrease the reaction rate.
Data Presentation
Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
-
Protein Activation:
-
Dissolve the protein to be labeled with TCO (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a fresh 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Remove excess TCO-NHS ester using a desalting column.
-
-
Ligation Reaction:
-
Prepare the second protein (Protein 2) labeled with a tetrazine moiety.
-
Mix the TCO-labeled Protein 1 with the tetrazine-labeled Protein 2. A slight molar excess (1.05-1.5 equivalents) of one of the proteins is often recommended.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
The resulting conjugate can be purified by size-exclusion chromatography if necessary.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and start recording the absorbance. To initiate the reaction, add the tetrazine solution and mix quickly.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's maximum wavelength (λmax), which is typically between 510-550 nm, over time.
-
Calculate Reaction Rate: The observed rate constant can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation.
Visualizations
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: A general experimental workflow for TCO-tetrazine ligation.
Caption: A troubleshooting decision tree for slow or incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TCO-C3-PEG3-C3-amine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostic agents, and research tools. The TCO-C3-PEG3-C3-amine linker is a valuable reagent that enables the attachment of a trans-cyclooctene (TCO) moiety to a biomolecule via a stable amide bond. This TCO group can then undergo a highly efficient and bioorthogonal 'click' reaction with a tetrazine-functionalized molecule. Verifying the initial conjugation of the this compound linker is paramount to the success of subsequent steps. This guide provides an objective comparison of mass spectrometry as the gold standard for validation, with alternative techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Validation Tool
Mass spectrometry (MS) provides unambiguous confirmation of successful conjugation by precisely measuring the mass of the modified biomolecule. The covalent attachment of the this compound linker results in a predictable mass increase of 372.51 Da. This direct measurement of mass change offers the highest level of confidence in the conjugation outcome.
Experimental Example: MALDI-TOF MS Analysis
While specific mass spectrometry data for this compound conjugation is not widely published, a study involving the conjugation of a similar amine-reactive TCO-PEG linker to an antibody (Herceptin) provides a representative example of the data and analysis.[1] In this study, the degree of linker incorporation was determined by the mass shift observed in the MALDI-TOF spectrum of the conjugated antibody compared to the unconjugated antibody.
Table 1: Quantitative Comparison of Validation Techniques
| Feature | Mass Spectrometry (MALDI-TOF, LC-ESI-MS) | HPLC (SEC, HIC) | SDS-PAGE |
| Primary Information | Precise mass of the conjugate, degree of labeling (linker-to-protein ratio), confirmation of covalent bond formation. | Separation of conjugated from unconjugated species, assessment of purity and aggregation. | Visualization of a mass increase, estimation of conjugation success. |
| Quantitative Capability | High (direct measurement of mass and relative abundance of different species). | Semi-quantitative (based on peak area). | Low (qualitative assessment of band shifts). |
| Sensitivity | High | Moderate to High | Low to Moderate |
| Resolution | High (can resolve single linker additions). | Moderate (may not resolve species with small mass differences). | Low (provides a general indication of size change). |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Low |
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer complementary information or serve as initial screening methods.
High-Performance Liquid Chromatography (HPLC)
Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are HPLC methods that can separate the conjugated molecule from the unconjugated starting material based on differences in size and hydrophobicity, respectively. A successful conjugation will result in a shift in the retention time of the product peak compared to the starting material. While not providing direct mass confirmation, HPLC is excellent for assessing the purity of the conjugate and detecting the presence of aggregates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. A successful conjugation of the this compound linker to a protein will result in a noticeable upward shift in the band position on the gel corresponding to the mass increase. This method is a simple and quick qualitative assessment of conjugation but lacks the precision and quantitative power of mass spectrometry.
Experimental Protocols
Mass Spectrometry (MALDI-TOF) Protocol for TCO-PEG-Amine Conjugation Validation
This protocol is adapted from a method used for a similar amine-reactive TCO-PEG linker.[1]
-
Sample Preparation:
-
Desalt the unconjugated and conjugated protein samples using a suitable method, such as spin desalting columns.
-
Dilute the samples to a final concentration of 1 mg/mL in a solution of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).
-
-
Matrix Preparation:
-
Prepare a saturated solution of sinapinic acid in 50% acetonitrile and 0.1% TFA.
-
-
MALDI Plate Spotting:
-
Mix the sample and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear positive ion mode.
-
Acquire spectra over an appropriate mass range for the expected unconjugated and conjugated protein masses.
-
-
Data Analysis:
-
Determine the peak corresponding to the average molecular weight of the unconjugated protein.
-
Determine the peak(s) corresponding to the conjugated protein. The mass shift should correspond to multiples of the linker's molecular weight (372.51 Da).
-
The average number of linkers per protein can be calculated from the weighted average of the observed mass peaks.
-
Size-Exclusion Chromatography (SEC-HPLC) Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Sample Preparation: Dilute the unconjugated and conjugated samples in the mobile phase.
-
Chromatography:
-
Equilibrate a size-exclusion column suitable for the molecular weight range of the protein with the mobile phase.
-
Inject the samples and run the chromatography at a constant flow rate.
-
-
Data Analysis: Monitor the elution profile at 280 nm. A successful conjugation will show a peak with a shorter retention time compared to the unconjugated protein, indicating an increase in size.
SDS-PAGE Protocol
-
Sample Preparation: Mix the unconjugated and conjugated protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Analysis: A successful conjugation will be indicated by a band for the conjugated protein that has migrated a shorter distance than the band for the unconjugated protein.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logic behind data interpretation, the following diagrams are provided.
References
A Head-to-Head Comparison of TCO and DBCO Linkers for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two leading bioorthogonal ligation chemistries: the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and an azide.
This comparison delves into the reaction kinetics, stability, and experimental considerations for each linker, supported by quantitative data and detailed protocols. Visualizations are provided to clarify reaction mechanisms and experimental workflows, empowering you to make an informed decision for your specific protein labeling needs.
At a Glance: TCO vs. DBCO Linkers
| Feature | TCO (trans-cyclooctene) | DBCO (dibenzocyclooctyne) |
| Reaction Partner | Tetrazine | Azide |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Reaction Kinetics | Exceptionally fast | Fast |
| Relative Stability | Generally lower, can isomerize | Generally higher |
| Key Advantage | Unparalleled reaction speed | High stability and well-established chemistry |
| Potential Drawback | Potential for isomerization to less reactive cis-isomer | Slower reaction rate compared to TCO-tetrazine |
Performance Deep Dive: Reaction Kinetics and Stability
The rate of a bioorthogonal reaction is a crucial parameter, especially when working with low protein concentrations or in complex biological milieu. The stability of the linker throughout the labeling process is equally important to ensure high conjugation efficiency.
Reaction Kinetics
The TCO-tetrazine ligation is renowned for its exceptional speed, with second-order rate constants that are orders of magnitude higher than those for the DBCO-azide reaction.[1] This rapid reactivity allows for efficient labeling at very low concentrations, which is particularly advantageous for in vivo applications.[2]
Table 1: Comparison of Second-Order Rate Constants (k₂) for TCO-tetrazine and DBCO-azide Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| iEDDA | TCO + 3,6-diphenyl-1,2,4,5-tetrazine | ~2000 | 9:1 Methanol/Water[3] |
| iEDDA | TCO + 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~26,000 | PBS, 37°C[4] |
| iEDDA | TCO-functionalized sfGFP + Tetrazine-glycan | 8649 | Tris buffer, 37°C[5] |
| SPAAC | DBCO + Benzyl azide | ~0.1 - 1.0 | Not specified |
| SPAAC | DBCO-functionalized peptide + Azide | 0.34 | HBS buffer (pH 7.4), 25°C |
| SPAAC | DBCO + Azide | 0.31 | Not specified |
Note: Reaction rates can be influenced by substituents on the TCO and tetrazine/azide, as well as solvent, temperature, and pH.
Stability Considerations
While TCO linkers offer superior reaction kinetics, their stability can be a concern. trans-Cyclooctenes are strained molecules that can isomerize to their more stable, but significantly less reactive, cis-cyclooctene counterparts. This isomerization can be influenced by factors such as exposure to thiols. In contrast, DBCO linkers are generally more thermally stable and less prone to isomerization, offering a longer shelf-life and greater stability during multi-step conjugation procedures.
Experimental Protocols
The most common method for labeling proteins with TCO or DBCO linkers involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the side chain of lysine residues) on the protein surface. Below are detailed protocols for this approach.
Protocol 1: Protein Labeling with TCO-PEG3-C3-amine via EDC/NHS Chemistry
This protocol describes the conjugation of TCO-C3-PEG3-C3-amine to a protein with available carboxyl groups using EDC and NHS chemistry.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES, HEPES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Activate Carboxyl Groups: Add a 100-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
-
Remove Excess Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Reaction Buffer to remove excess EDC and NHS.
-
Labeling Reaction: Immediately add a 20-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO linker by passing the protein solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.
-
DBCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the dissolved DBCO-NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or overnight on ice.
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.
Mandatory Visualizations
Reaction Mechanisms
Experimental Workflow for Protein Labeling
Decision-Making Flowchart for Linker Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TCO-C3-PEG3-C3-amine and TCO-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the precise and efficient modification of biomolecules is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for this purpose, offering exceptional kinetics and biocompatibility.[1][2] The introduction of the TCO moiety onto a biomolecule is a critical first step, and two common reagents for this are TCO-C3-PEG3-C3-amine and TCO-NHS ester. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | TCO-NHS Ester |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide Ester (-O-N(C=O)2) |
| Target Functional Group | Carboxylic acids (-COOH), Activated Esters (e.g., NHS esters) | Primary Amines (-NH2) (e.g., lysine residues) |
| Reaction pH | Dependent on activation method (e.g., pH 4.5-7.5 for EDC/NHS) | pH 7-9 |
| Key Advantage | Versatility to label carboxyl groups. | Direct and efficient labeling of proteins. |
| Potential Challenge | Requires an activation step for carboxyl coupling. | Competing hydrolysis reaction in aqueous buffers.[3] |
Reactivity and Reaction Mechanisms
The fundamental difference between these two reagents lies in their reactive functional groups, which dictates their target on the biomolecule.
This compound possesses a primary amine. This amine is nucleophilic and is primarily used to target carboxylic acid groups on biomolecules. This reaction, however, is not spontaneous and requires the presence of coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to first activate the carboxyl group to form a more reactive intermediate that the amine can then attack.[4] The hydrophilic PEG3 spacer in its structure enhances water solubility.[5]
TCO-NHS ester , on the other hand, features an N-hydroxysuccinimide ester. This is an activated ester that directly and efficiently reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7-9. A significant consideration for TCO-NHS ester is its susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce labeling efficiency. The rate of hydrolysis increases with pH.
Experimental Performance: A Comparative Overview
| Parameter | This compound | TCO-NHS Ester |
| Reaction Speed | Slower (multi-step activation required) | Faster (direct reaction) |
| Specificity | Specific for activated carboxyl groups. | Primarily targets accessible primary amines (lysines, N-terminus). |
| Efficiency | Dependent on the efficiency of the carboxyl activation step. | Generally high, but can be reduced by hydrolysis. |
| Stability of Reagent | Generally stable. | Moisture-sensitive; prone to hydrolysis. |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-NHS Ester
This protocol describes a general procedure for labeling a protein with primary amines using a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess reagent by desalting the labeled protein using a spin column or dialysis.
Protocol 2: Conceptual Protocol for Labeling a Biomolecule with this compound
This protocol outlines the general steps for labeling a biomolecule containing a carboxylic acid with this compound using EDC/NHS chemistry.
Materials:
-
Biomolecule with a carboxyl group
-
This compound
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the activation buffer.
-
Activation of Carboxyl Groups: Add EDC and NHS to the biomolecule solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to ~7.2-7.5 by adding Reaction Buffer.
-
Conjugation: Add this compound to the activated biomolecule solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the TCO-labeled biomolecule to remove excess reagents and byproducts.
Signaling Pathways and Experimental Workflows
TCO-NHS Ester Labeling and Subsequent Click Reaction
Caption: Workflow for protein labeling using TCO-NHS ester and subsequent iEDDA click reaction.
This compound Labeling (Conceptual) and Subsequent Click Reaction
Caption: Conceptual workflow for biomolecule labeling using TCO-amine and click reaction.
Conclusion: Making the Right Choice
The choice between this compound and TCO-NHS ester is contingent on the specific application and the nature of the biomolecule to be labeled.
-
TCO-NHS ester is the reagent of choice for the direct and efficient labeling of proteins and other biomolecules with accessible primary amines. Its primary drawback is the competing hydrolysis reaction, which can be mitigated by careful control of reaction conditions.
-
This compound offers the versatility to label biomolecules that lack accessible primary amines but possess carboxyl groups. This requires an additional activation step, making the overall process more involved.
For researchers in drug development, the ability to specifically modify different sites on a biomolecule is crucial. Having both TCO-NHS ester and TCO-amine in the toolkit allows for greater flexibility in designing and synthesizing complex bioconjugates. Ultimately, a thorough understanding of the target biomolecule and the desired final product will guide the selection of the most appropriate TCO-functionalized reagent.
References
A Comparative Guide to TCO-C3-PEG3-C3-amine Labeled Antibodies
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate labeling technology is paramount to experimental success. This guide provides a detailed comparison of antibodies labeled with TCO-C3-PEG3-C3-amine, a popular linker for bioorthogonal chemistry, against a primary alternative, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an informed decision-making process.
Performance Comparison: TCO-tetrazine vs. DBCO-azide Chemistry
The this compound linker utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine. This is one of the fastest bioorthogonal reactions currently available.[1][2] The primary alternative is the SPAAC reaction, which typically employs a dibenzocyclooctyne (DBCO) linker to react with an azide.
| Performance Metric | This compound (IEDDA) | DBCO-based Linkers (SPAAC) | Key Considerations |
| Reaction Kinetics (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶[1] | ~1 - 2[3] | IEDDA is significantly faster, which is advantageous for in vivo applications where rapid conjugation at low concentrations is crucial.[4] |
| Conjugation Efficiency | Variable; can be >95% under optimal conditions. However, the hydrophobicity of TCO can lead to it "burying" within the antibody, reducing reactivity. The PEG spacer in this compound helps to mitigate this. | High to quantitative yields are often reported. | Efficiency for both methods is dependent on the linker length, antibody, and reaction conditions. PEGylation generally improves the performance of TCO linkers. |
| Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO) form. Stability can be influenced by factors such as copper ions. | DBCO is generally considered more stable under a wider range of conditions. However, some studies have shown degradation in phagocytic cells. | The stability of the linker is critical for in vivo studies and long-term storage. |
| Immunoreactivity | Conjugation can impact antibody binding affinity, especially at high linker-to-antibody ratios. Studies have shown that with a low number of TCO groups per antibody, immunoreactivity is maintained. | Similar to TCO, a high degree of labeling can negatively affect immunoreactivity. | It is crucial to characterize the binding affinity of the conjugated antibody to its target. |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in antibody labeling and the comparative reaction pathways, the following diagrams are provided.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound via NHS Chemistry
This protocol details the conjugation of an amine-reactive TCO linker to the lysine residues of an antibody.
Materials:
-
Antibody to be labeled (free of amine-containing stabilizers like Tris or BSA)
-
This compound (or a similar amine-reactive TCO-linker with an NHS ester)
-
Anhydrous DMSO
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Phosphate-Buffered Saline (PBS)
-
Desalting column or size-exclusion chromatography system
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.
-
If the antibody is in a different buffer (e.g., PBS), add 1/10th volume of 1 M sodium bicarbonate to adjust the pH and buffer concentration.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of the TCO-linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add the TCO-linker stock solution dropwise to achieve a desired molar excess (e.g., 10-20 fold molar excess of linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column or by size-exclusion chromatography equilibrated with PBS.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the TCO linker at its specific absorbance maximum (if it has a chromophore), correcting for any overlap.
-
Protocol 2: Immunoreactivity Assessment by ELISA
This protocol is for determining if the labeled antibody retains its binding affinity to its target antigen.
Materials:
-
96-well microtiter plate
-
Antigen specific to the antibody
-
Labeled antibody and unlabeled control antibody
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M HCl)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with the antigen (e.g., 2-5 µg/mL in carbonate buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 300 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of both the labeled and unlabeled antibodies in blocking buffer.
-
Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and allow the color to develop.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Compare the binding curves of the labeled and unlabeled antibodies to assess any changes in immunoreactivity.
-
Protocol 3: In Vitro Cell Binding/Uptake Assay
This protocol is for evaluating the ability of the labeled antibody to bind to target cells.
Materials:
-
Target cells (expressing the antigen of interest) and negative control cells
-
Labeled antibody
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled secondary antibody or a fluorescent tetrazine probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest and wash the target and control cells. Resuspend in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
-
Antibody Incubation:
-
Add the labeled antibody to the cell suspension at a predetermined concentration and incubate on ice for 30-60 minutes.
-
-
Labeling (for TCO-labeled antibodies):
-
Wash the cells twice with cold FACS buffer.
-
Add a fluorescently labeled tetrazine probe and incubate on ice for 30 minutes, protected from light.
-
-
Washing:
-
Wash the cells three times with cold FACS buffer to remove unbound antibody and probe.
-
-
Analysis:
-
Resuspend the cells in FACS buffer and analyze by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of bound antibody. Alternatively, visualize the cells using fluorescence microscopy.
-
Conclusion
The choice between this compound and alternative linkers like DBCO depends on the specific experimental requirements. The IEDDA reaction enabled by the TCO linker offers unparalleled speed, making it highly suitable for in vivo applications and situations requiring rapid conjugation. However, researchers should be mindful of the potential for TCO instability and the impact of conjugation on antibody immunoreactivity. The inclusion of a PEG spacer in the this compound linker is a key design feature to enhance solubility and accessibility of the reactive moiety. In contrast, SPAAC with DBCO linkers provides a more stable alternative, albeit with slower reaction kinetics. Thorough characterization of the final antibody conjugate, including determination of the degree of labeling and assessment of immunoreactivity, is critical for the successful application of these powerful bioconjugation technologies.
References
Preserving Protein Function: A Guide to Functional Assays for TCO-C3-PEG3-C3-amine Labeled Proteins
For researchers, scientists, and drug development professionals, the precise modification of proteins is a powerful tool. The TCO-C3-PEG3-C3-amine linker, a key player in bioorthogonal chemistry, allows for the site-specific labeling of proteins, enabling a wide range of applications from in vivo imaging to the creation of antibody-drug conjugates. However, a critical question remains after any chemical modification: is the protein still functionally active? This guide provides a comparative framework and detailed experimental protocols for a suite of functional assays to confirm the activity of proteins labeled with this compound.
This guide will objectively compare the performance of TCO-labeled proteins with their unlabeled counterparts and other labeling alternatives, supported by experimental data. We will delve into the methodologies of key experiments, including antibody-antigen binding assays, cell-based proliferation and signaling assays, and enzyme kinetic analyses.
The Power of Bioorthogonal Labeling
The this compound linker utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz). This "click chemistry" approach offers exceptional specificity, allowing for the precise attachment of molecules of interest to a protein in a complex biological environment without interfering with native biochemical processes. The this compound linker itself contains a TCO moiety for reaction with a tetrazine-tagged molecule and an amine group for conjugation to the protein of interest, typically via reaction with a carboxyl group on the protein or through an activated ester intermediate.
Comparing Labeling Strategies: Specificity is Key
Traditional protein labeling methods, such as those using N-hydroxysuccinimide (NHS) esters, target primary amines like lysine residues. While effective, this can lead to a heterogeneous mixture of labeled proteins with varying numbers of labels at different positions, potentially impacting protein function. Bioorthogonal labeling with reagents like this compound, especially when combined with site-specific incorporation of unnatural amino acids bearing a compatible functional group, offers a significant advantage by ensuring a homogenous population of precisely labeled proteins.
| Feature | TCO-Tetrazine Ligation | NHS Ester Chemistry |
| Reaction Chemistry | Bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Amine-reactive N-hydroxysuccinimide ester chemistry |
| Specificity | Site-specific (at the location of the TCO group) | Non-specific (targets all accessible lysine residues and the N-terminus) |
| Product Homogeneity | Homogeneous population of labeled proteins | Heterogeneous mixture of labeled proteins |
| Reaction Conditions | Mild, physiological conditions | Typically requires basic pH |
Table 1. Comparison of TCO-tetrazine ligation and NHS ester chemistry for protein labeling.
Experimental Workflows and Assays
To ensure that the labeling process does not compromise the biological activity of the protein, a series of functional assays should be performed. Below are detailed protocols for key assays, along with example data comparing labeled and unlabeled proteins.
Experimental Workflow: From Labeling to Functional Confirmation
The general workflow for assessing the function of a TCO-labeled protein involves several key steps, from the initial protein labeling to the final activity assay.
Caption: General experimental workflow for labeling and functional characterization.
Antibody Binding Affinity: Enzyme-Linked Immunosorbent Assay (ELISA)
For antibodies labeled with this compound, it is crucial to confirm that the modification does not interfere with their antigen-binding capabilities. An ELISA is a standard and effective method for this purpose.
Experimental Protocol: Indirect ELISA
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C or for 2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of both the TCO-labeled antibody and the unlabeled control antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation: Comparative Binding Affinity
The results of the ELISA can be plotted as absorbance versus antibody concentration, and the half-maximal effective concentration (EC50) can be calculated to quantify the binding affinity.
| Antibody | EC50 (ng/mL) | Fold Change |
| Unmodified anti-c-myc | 5.5 | - |
| anti-c-myc-TCO (4 TCOs/Ab) | 6.2 | 1.1 |
| anti-c-myc-TCO (8 TCOs/Ab) | 15.8 | 2.9 |
| anti-c-myc-TCO (10 TCOs/Ab) | 25.1 | 4.6 |
Table 2. Comparison of the binding affinity of unmodified and TCO-modified anti-c-myc antibodies to their antigen. Data suggests that a low degree of modification (4 TCOs per antibody) has a minimal impact on binding affinity, while higher degrees of modification can significantly reduce it[1].
Cellular Activity: Cell Proliferation and Cytotoxicity Assays
For labeled proteins that are expected to have a biological effect on cells, such as growth factors or cytotoxic agents, cell-based assays are essential to confirm their activity.
Experimental Protocol: MTT/XTT Assay
The MTT or XTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TCO-labeled protein and the unlabeled control protein. Include a vehicle-only control. Incubate for a period relevant to the protein's mechanism of action (e.g., 24-72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.
Data Presentation: Comparative Cytotoxicity
The results can be used to determine the half-maximal inhibitory concentration (IC50) for cytotoxic proteins.
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin (Unlabeled) | A549 | 0.278 |
| TCO-Dox (Caged Prodrug) | A549 | 4.76 |
| TCO-Dox (Activated in Tetrazine-labeled cells) | A549 | 0.548 |
| Doxorubicin (Unlabeled) | HeLa | 0.229 |
| TCO-Dox (Caged Prodrug) | HeLa | 2.93 |
| TCO-Dox (Activated in Tetrazine-labeled cells) | HeLa | 0.439 |
Table 3. Comparison of the cytotoxicity of doxorubicin, a TCO-caged doxorubicin prodrug, and the activated TCO-doxorubicin in cancer cell lines[2][3]. This data demonstrates how the TCO-tetrazine reaction can be used to activate a drug, confirming the functionality of the TCO-modified compound upon reaction.
Catalytic Activity: Enzyme Kinetic Assays
For enzymes labeled with this compound, it is critical to assess whether the modification has altered their catalytic efficiency. This is achieved by determining the key kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat).
Experimental Protocol: Spectrophotometric Enzyme Assay
This protocol is a general guideline and should be adapted for the specific enzyme and substrate.
-
Reagent Preparation: Prepare a series of substrate concentrations in a suitable assay buffer. Prepare solutions of the TCO-labeled enzyme and the unlabeled control enzyme at a fixed concentration.
-
Reaction Initiation: In a cuvette, mix the buffer and the desired substrate concentration. Initiate the reaction by adding the enzyme solution.
-
Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance over time at a wavelength where either the substrate is consumed or the product is formed.
-
Initial Velocity Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Repeat steps 2-4 for each substrate concentration. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat by dividing Vmax by the enzyme concentration.
Data Presentation: Comparative Enzyme Kinetics
The kinetic parameters of the labeled and unlabeled enzyme should be compared to assess the impact of the this compound linker. As a proxy for the effect of a bioorthogonal linker, data from studies on PEGylated enzymes can be considered, as the PEG component of the TCO linker may have a similar impact.
| Enzyme | Modification | Km (mM) | Vmax (µmol/min) |
| Recombinant Methioninase | Unlabeled | 0.53 | 0.05 |
| Recombinant Methioninase | PEGylated (Conjugate I) | 0.60 | 0.04 |
| Recombinant Methioninase | PEGylated (Conjugate II) | 0.73 | 0.04 |
Table 4. Kinetic parameters of unlabeled and PEGylated recombinant methioninase[4]. PEGylation, a modification analogous to the PEG component of the TCO linker, shows a slight increase in Km and a small decrease in Vmax, suggesting a minor impact on the enzyme's catalytic properties.
| Enzyme | Modification | Km | kcat (s⁻¹) |
| α-Chymotrypsin | Unlabeled | 0.05 | ~35 |
| α-Chymotrypsin | PEGylated (1 PEG/molecule) | ~0.06 | ~30 |
| α-Chymotrypsin | PEGylated (9 PEGs/molecule) | ~0.19 | ~18 |
Table 5. Kinetic parameters of unlabeled and PEGylated α-chymotrypsin[5]. This data shows that increasing the degree of PEGylation can lead to a more significant decrease in both substrate affinity (higher Km) and catalytic turnover (lower kcat).
Receptor Activation and Signaling
For ligands such as growth factors, confirming that the TCO-labeled version can still bind to its receptor and initiate downstream signaling is paramount. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that can be used as a model.
EGFR Signaling Pathway
Upon binding of its ligand, Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway.
Experimental Protocol: Western Blot for EGFR Phosphorylation
-
Cell Culture and Starvation: Culture cells that express EGFR (e.g., A549 or HeLa cells) to near confluence. Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.
-
Stimulation: Treat the cells with the TCO-labeled EGF, unlabeled EGF (positive control), and a vehicle control for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to confirm equal loading and to normalize the p-EGFR signal. A loading control like GAPDH or β-actin should also be used.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-EGFR to total EGFR for each condition.
Data Presentation: Quantitative Western Blot Analysis
| Treatment | p-EGFR/Total EGFR Ratio (Fold Change vs. Unstimulated) |
| Unstimulated | 1.0 |
| Unlabeled EGF | (e.g., 10.5) |
| TCO-labeled EGF | (e.g., 9.8) |
Table 6. Hypothetical quantitative western blot data comparing the ability of unlabeled and TCO-labeled EGF to induce EGFR phosphorylation. A similar level of phosphorylation indicates that the labeled EGF retains its ability to activate the receptor.
Conclusion
The use of this compound for protein labeling offers a powerful approach for a wide range of research and therapeutic applications. However, it is imperative to rigorously assess the functional integrity of the labeled protein. This guide provides a comprehensive framework of functional assays, from binding and cellular activity to enzyme kinetics and receptor signaling, to ensure that the biological activity of the protein is preserved post-modification. By employing these detailed protocols and comparative analyses, researchers can confidently proceed with their downstream applications, knowing that their TCO-labeled proteins are both precisely modified and functionally active.
References
- 1. user.eng.umd.edu [user.eng.umd.edu]
- 2. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TCO and Other Click Chemistry Reactions: A Guide for Researchers
In the landscape of bioconjugation, "click chemistry" has revolutionized the way researchers approach the labeling and modification of biomolecules. These reactions are prized for their high efficiency, selectivity, and biocompatibility. Among the most prominent click chemistry reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, most notably between a trans-cyclooctene (TCO) and a tetrazine.
This guide provides an objective, data-driven comparison of these key click chemistry reactions to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
Quantitative Comparison of Key Performance Metrics
The choice of a click chemistry reaction is often dictated by a trade-off between reaction speed, biocompatibility, and the stability of the resulting conjugate. The following tables summarize key quantitative data to facilitate this decision-making process.
| Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Key Features |
| TCO-Tetrazine Ligation (IEDDA) | trans-cyclooctene (TCO) + Tetrazine | Up to 10⁶[1][2] | Excellent (copper-free) | Exceptionally fast kinetics, no catalyst required.[1][3] |
| CuAAC | Terminal Alkyne + Azide | 10 - 100[3] | Limited in vivo due to copper cytotoxicity. | Well-established, cost-effective reagents. |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | ~1 | Excellent (copper-free) | No catalyst required, suitable for live-cell applications. |
Table 1: General Comparison of TCO-Tetrazine Ligation, CuAAC, and SPAAC.
| Click Chemistry Reaction | Linkage Formed | Stability in Human Plasma/Serum | Notes |
| TCO-Tetrazine Ligation (IEDDA) | Dihydropyridazine | Generally stable, but can be susceptible to isomerization. | The stability can be influenced by the specific TCO and tetrazine derivatives used. |
| CuAAC | 1,4-disubstituted 1,2,3-triazole | Highly stable. | The triazole ring is considered a very robust and stable linkage. |
| SPAAC | 1,4- and 1,5-disubstituted 1,2,3-triazole mixture | Highly stable. | Similar to the CuAAC product, the triazole linkage is very stable in biological media. |
Table 2: Comparative Stability of the Resulting Chemical Linkages.
| Fluorophore Conjugation Method | Fluorophore | Quantum Yield (Φ) | Notes |
| TCO-Tetrazine Ligation (IEDDA) | Varies (e.g., rhodamine derivatives) | Can be high, with some fluorogenic probes showing a significant increase upon reaction. | Direct comparative data with SPAAC and CuAAC for the same fluorophore is limited. The quantum yield is highly dependent on the specific fluorophore and its local environment after conjugation. |
| CuAAC | FITC | ~0.92 (unconjugated) | The quantum yield post-conjugation can be influenced by the proximity of the triazole ring and the biomolecule. |
| SPAAC | FITC | ~0.92 (unconjugated) | Similar to CuAAC, the final quantum yield will depend on the specific construct. |
Experimental Protocols
To aid in the selection and implementation of these click chemistry reactions, detailed protocols for key comparative experiments are provided below.
Protocol 1: Comparison of Reaction Kinetics using UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant (k₂) for the TCO-tetrazine ligation. A similar principle can be applied to SPAAC and CuAAC using appropriate chromophoric reactants.
Materials:
-
TCO-containing molecule
-
Tetrazine-containing molecule with a distinct absorbance peak (e.g., in the 520-540 nm range)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the TCO and tetrazine reactants in the reaction buffer.
-
Reaction Setup: In a cuvette, mix the TCO and tetrazine solutions to final concentrations that allow for monitoring the reaction over a reasonable timeframe. The concentration of one reactant should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately after mixing, start recording the absorbance of the tetrazine at its λmax over time.
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol is particularly relevant for evaluating the cytotoxicity of the copper catalyst used in CuAAC.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well cell culture plates
-
Copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand (e.g., THPTA) for the CuAAC reaction cocktail
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the CuAAC reaction cocktail in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of the reaction cocktail. Include untreated cells as a control.
-
Incubation: Incubate the cells with the treatment for a desired period (e.g., 24 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of the CuAAC cocktail to determine the IC50 value.
Protocol 3: Evaluation of Bioconjugate Stability in Human Plasma
This protocol can be used to compare the stability of bioconjugates formed by TCO-tetrazine ligation, CuAAC, and SPAAC.
Materials:
-
Purified bioconjugates of interest
-
Human plasma
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical method for quantification (e.g., LC-MS, SDS-PAGE with fluorescent imaging)
Procedure:
-
Incubation: Incubate a known concentration of each bioconjugate in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Sample Preparation: Quench any enzymatic activity (e.g., by adding a protease inhibitor cocktail or by immediate freezing). Prepare the samples for analysis (e.g., protein precipitation, desalting).
-
Analysis: Quantify the amount of intact bioconjugate at each time point using a suitable analytical method.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the half-life of the conjugate in plasma.
Visualizing the Chemistries and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Conclusion
The choice between TCO-tetrazine ligation, CuAAC, and SPAAC is highly dependent on the specific experimental requirements. For applications demanding the utmost speed and biocompatibility, particularly in live-cell or in vivo settings, the TCO-tetrazine ligation is often the superior choice due to its exceptionally fast, catalyst-free nature. SPAAC also offers excellent biocompatibility, making it a robust alternative for live-cell studies, though with generally slower kinetics than the TCO-tetrazine reaction. CuAAC remains a powerful and cost-effective tool for a wide range of in vitro applications where its potential cytotoxicity can be managed. Ultimately, a thorough understanding of the quantitative performance and practical considerations of each reaction, as outlined in this guide, will enable researchers to make an informed decision and achieve their desired bioconjugation outcomes.
References
TCO-C3-PEG3-C3-amine: A Performance Benchmark for Next-Generation Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of bioconjugates. This guide provides an objective, data-driven comparison of TCO-C3-PEG3-C3-amine with other widely used crosslinking technologies, offering insights into its performance advantages for demanding applications such as antibody-drug conjugate (ADC) development and targeted drug delivery.
This compound is a heterobifunctional crosslinker that leverages the power of bioorthogonal click chemistry. It features a trans-cyclooctene (TCO) moiety for exceptionally fast and specific reaction with tetrazines, and a primary amine for versatile conjugation to carboxyl groups or activated esters. The integrated polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, further optimizing conjugation efficiency. This guide will benchmark the performance of this compound against traditional amine-reactive crosslinkers (NHS esters) and thiol-reactive crosslinkers (maleimides), as well as other click chemistry alternatives.
Performance at a Glance: A Comparative Analysis
The superiority of this compound stems from the fundamental advantages of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine. This reaction is characterized by its extraordinary speed, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2]
| Parameter | TCO-Tetrazine Chemistry | NHS Ester Chemistry | Maleimide Chemistry | Other Click Chemistries (SPAAC, CuAAC) |
| Reaction Kinetics (k₂) | Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹)[2] | Variable, generally slower | Fast, but slower than TCO-tetrazine | SPAAC: Slower (10⁻³-1 M⁻¹s⁻¹); CuAAC: Fast, but requires cytotoxic copper catalyst[3][4] |
| Specificity | Highly specific and bioorthogonal | Reacts with any accessible primary amine | Primarily thiol-reactive, but can have side reactions with amines at higher pH | High, but potential for side reactions or catalyst-induced toxicity |
| Biocompatibility | Excellent, catalyst-free | Good, but potential for hydrolysis and side reactions | Good, but potential for off-target reactions | SPAAC: High; CuAAC: Lower due to copper cytotoxicity |
| Linkage Stability | Stable covalent bond | Stable amide bond | Thioether bond can be subject to retro-Michael addition (reversibility) | Stable triazole ring |
| Reaction Conditions | Physiological pH, aqueous buffers | pH 7.2-8.5, amine-free buffers | pH 6.5-7.5, thiol-free buffers | Variable, CuAAC requires specific ligands |
| Ease of Use | Simple, two-component reaction | Well-established, but sensitive to hydrolysis | Requires reduction of disulfides prior to conjugation | SPAAC: Simple; CuAAC: Requires catalyst and ligand preparation |
Visualizing the Conjugation Landscape
To better understand the chemical principles underlying these crosslinking technologies, the following diagrams illustrate their respective mechanisms of action.
Experimental Protocols: A Guide to Application
The following section provides detailed, generalized protocols for the use of this compound and its alternatives in a typical bioconjugation workflow, such as the preparation of an antibody-drug conjugate.
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of an antibody with this compound via its primary amine, which will then be ready to react with a tetrazine-functionalized molecule.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: Amine-free buffer (e.g., MES buffer, pH 6.0)
-
Quenching Reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer.
-
Activation of Carboxyl Groups: Add a molar excess of EDC and Sulfo-NHS to the antibody solution to activate its carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add a molar excess of this compound to the activated antibody solution. Incubate for 2 hours at room temperature.
-
Quenching: Add the quenching reagent to stop the reaction.
-
Purification: Purify the TCO-modified antibody using size-exclusion chromatography to remove excess reagents.
Protocol 2: Conjugation of TCO-modified Antibody with a Tetrazine-Payload
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-functionalized payload (e.g., a cytotoxic drug)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the tetrazine-payload in a suitable solvent (e.g., DMSO).
-
Ligation: Add a slight molar excess of the tetrazine-payload to the TCO-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography.
Protocol 3: Comparative Conjugation using an NHS-Maleimide Crosslinker (e.g., SMCC)
This protocol outlines a typical two-step conjugation using a traditional heterobifunctional crosslinker.
Materials:
-
Monoclonal antibody (mAb)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing payload
-
Reaction Buffers: Amine-reactive buffer (e.g., PBS, pH 7.2-8.0) and Thiol-reactive buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system
Procedure:
-
Antibody Modification: Dissolve SMCC in an organic solvent (e.g., DMSO) and add it to the antibody solution in the amine-reactive buffer. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess SMCC by size-exclusion chromatography.
-
Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody in the thiol-reactive buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups with a thiol-containing reagent like cysteine.
-
Purification: Purify the final ADC.
Conclusion: The TCO Advantage
References
Safety Operating Guide
Navigating the Safe Disposal of TCO-C3-PEG3-C3-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the responsible management of chemical reagents is as crucial as the discoveries they enable. This guide provides essential safety and logistical information for the proper disposal of TCO-C3-PEG3-C3-amine, a bifunctional linker used in bioconjugation and proteomics.
The disposal of this compound, which contains a reactive trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) spacer, requires careful consideration to neutralize its reactive moiety and adhere to environmental safety standards. While specific regulations may vary, the following procedures outline a comprehensive approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) provided by the manufacturer. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.[1]
Deactivation of the Reactive TCO Moiety
The primary concern for the disposal of this compound is the reactivity of the TCO group. A deactivation step is recommended to mitigate potential hazards. This can be achieved by quenching the TCO group with a tetrazine derivative.[1]
Experimental Protocol for Deactivation:
-
Dilution: In a suitable container within a fume hood, dilute the this compound waste with a buffer solution such as Phosphate-Buffered Saline (PBS).
-
Quenching Agent Addition: Add a simple tetrazine derivative (e.g., methyltetrazine) to the diluted waste. A slight molar excess of the tetrazine is recommended to ensure complete reaction.
-
Reaction Incubation: Gently mix the solution and allow it to react for at least 60 minutes at room temperature.[1] This allows for the complete consumption of the reactive TCO group.
-
Verification (Optional): The completion of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color or by using analytical techniques such as UV-Vis spectroscopy to follow the disappearance of the tetrazine's absorbance peak.[1]
The following table summarizes the key quantitative parameters for the deactivation procedure.
| Parameter | Recommendation | Notes |
| Quenching Reagent | A simple tetrazine derivative (e.g., methyltetrazine) | The tetrazine will react with and deactivate the TCO group.[1] |
| Molar Ratio for Quenching | 1.5:1 (Tetrazine:this compound) | A slight excess ensures the complete deactivation of the TCO moiety. |
| Reaction Solvent | Phosphate-Buffered Saline (PBS) or similar aqueous buffer | Provides a stable environment for the reaction. |
| Reaction Time | 60 minutes at room temperature | Ensures the reaction goes to completion. |
Final Disposal Procedures
Once the deactivation step is complete, the resulting mixture can be disposed of as chemical waste. The polyethylene glycol (PEG) component of the molecule is generally considered biodegradable and not hazardous. However, it is crucial to adhere to all local, state, and federal regulations for chemical waste disposal.
General Waste Management Steps:
-
Collection: Collect the deactivated mixture in a properly labeled hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary.
-
Licensed Disposal: Arrange for collection by a licensed chemical waste disposal contractor.
-
Avoid Wastewater Systems: Do not dispose of the chemical, either before or after deactivation, down the drain. While PEG is biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment processes.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment and maintaining regulatory compliance.
References
Personal protective equipment for handling TCO-C3-PEG3-C3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TCO-C3-PEG3-C3-amine. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Compatible gloves should be worn. |
| Eye/Face Protection | Safety goggles | Tight-sealing safety goggles are required. |
| Respiratory Protection | Respirator | Use in case of insufficient ventilation. Components must be tested and approved under appropriate government standards. |
| Skin and Body Protection | Protective clothing | Wear suitable protective clothing to prevent skin contact. |
Table 1: Required Personal Protective Equipment (PPE) for handling this compound.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidents.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Use in a well-ventilated area.
Storage:
-
Keep containers tightly sealed.[2]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[4]
-
For long-term storage (months to years), store at -20°C.
-
Before use, allow the product to equilibrate to room temperature for at least one hour.
First-Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Not expected to be a primary hazard under normal use. If respiratory irritation occurs, move to fresh air. Consult a physician if symptoms persist. |
| Skin Contact | Rinse the affected area with plenty of water. Immediate medical attention is not typically required. |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. |
| Ingestion | Not considered a significant ingestion hazard under normal use. If you feel unwell, seek medical advice. |
Table 2: First-Aid Measures for this compound Exposure.
Disposal Plan
The generation of waste should be minimized or avoided where possible.
-
Product Disposal: Dispose of this material and its container according to approved disposal techniques, complying with all applicable local, regional, and national regulations.
-
Container Disposal: Empty containers or liners may retain some product residues and should be disposed of in the same manner as the product itself.
-
Environmental Precautions: While polyethylene glycol is biodegradable, it is important to prevent its release into wastewater systems to avoid impacting biological and chemical oxygen demand in treatment processes.
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
